Fmoc-NH-PEG10-acid
説明
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILXQLIMFAMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-NH-PEG10-acid: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG10-acid is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, and detailed protocols for its application, with a focus on its role in the development of novel therapeutics. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool for the construction of complex bioconjugates. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting molecules, a critical aspect in drug design.[1][2][3]
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and should be considered as typical.
| Property | Value | Reference(s) |
| Synonyms | Fmoc-N-amido-PEG10-acid, Fmoc-NH-PEG10-propionic acid | |
| CAS Number | 2101563-45-3 | |
| Molecular Formula | C38H57NO14 | |
| Molecular Weight | 751.86 g/mol | |
| Appearance | Viscous liquid or low-melting solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG chain imparts some water solubility. | [1] |
| Storage | Store at -20°C for long-term stability. |
Core Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]
This compound serves as a versatile linker due to its bifunctional nature. The carboxylic acid can be coupled to an amine-containing molecule (e.g., an E3 ligase ligand), while the Fmoc-protected amine, after deprotection, can be reacted with a second molecule (e.g., a target protein ligand). The PEG spacer is crucial for improving the solubility and cell permeability of the final PROTAC molecule.[1][2]
Experimental Protocols
The following are representative protocols for the key reactions involving this compound in the synthesis of a PROTAC.
Fmoc Deprotection
This procedure removes the Fmoc protecting group to expose the primary amine.
Materials:
-
This compound conjugate
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the residue with DCM and evaporate again to remove residual piperidine. The resulting amine can be used in the next step without further purification.[1][6][7]
Amide Coupling via Carboxylic Acid Activation
This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-containing molecule using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8][9][10]
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. peptide.com [peptide.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. nbinno.com [nbinno.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to Fmoc-NH-PEG10-acid: Structure, Properties, and Applications in Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-NH-PEG10-acid, a heterobifunctional linker widely utilized in biomedical research and drug development. The document details its chemical structure, molecular properties, and provides standardized protocols for its application in key experimental workflows, including solid-phase peptide synthesis (SPPS) and the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a valuable chemical tool characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture allows for sequential and site-specific conjugation to two different molecules. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugates.[1]
| Property | Value | Reference |
| Synonyms | Fmoc-PEG10-acid, Fmoc-NH-PEG10-CH2CH2COOH | [2] |
| CAS Number | 2101563-45-3 | [1][2] |
| Molecular Formula | C38H57NO14 | [2] |
| Molecular Weight | 751.86 g/mol | [1][2][3][4] |
| Appearance | Viscous Liquid | [1][2][3] |
| Purity | ≥ 97% | [1][2] |
| Storage Conditions | -20°C, under inert gas | [1][3] |
Experimental Protocols
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The Fmoc-protected amine can be deprotected under basic conditions to reveal a primary amine, while the carboxylic acid can be activated to react with primary amines on a target molecule.
Fmoc Deprotection Protocol
The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and other bioconjugation techniques. This is typically achieved using a mild base, most commonly piperidine.
Materials:
-
This compound immobilized on a solid support (e.g., resin)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
Procedure:
-
To the resin-bound this compound, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 5-10 minutes.[4]
-
Filter the resin to remove the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin now presents a free amine, ready for the next coupling step.
Amide Bond Formation via Carboxylic Acid Activation
The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This reaction is typically facilitated by activating the carboxylic acid with a coupling reagent.
Materials:
-
Molecule with a free primary amine (Molecule-NH2)
-
This compound
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).
-
Base: Diisopropylethylamine (DIPEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure (using HATU):
-
Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques to isolate the desired conjugate.
Application in PROTAC Synthesis: A Workflow
This compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The following diagram illustrates a generalized solid-phase synthesis workflow for a PROTAC utilizing this linker.
Caption: Solid-phase synthesis workflow for a PROTAC using this compound.
References
Role of the Fmoc protecting group in peptide synthesis
An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1][2] At the heart of this technology lies the strategic use of protecting groups to ensure the stepwise and controlled assembly of amino acids into a predefined sequence.[2] Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant choice for the temporary protection of the α-amino group of amino acids.[][4] Its widespread adoption is attributed to its unique chemical properties, particularly its lability under mild basic conditions, which contrasts with the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[2][] This key difference forms the basis of the Fmoc/tBu orthogonal protection strategy, which allows for the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][4]
This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in modern peptide synthesis. It will delve into the chemical principles of Fmoc-based SPPS, detail experimental protocols, present key quantitative data, and illustrate the underlying chemical workflows and mechanisms.
The Chemistry of the Fmoc Group
The Fmoc group is a base-labile protecting group, a feature that is central to its utility in SPPS.[6] Its structure consists of a fluorene ring system linked to the amino group via a methoxycarbonyl bridge.[4]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][6]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in the SPPS cycle and is achieved through a β-elimination reaction initiated by a mild base, most commonly a secondary amine like piperidine.[7][8]
The deprotection mechanism proceeds in two main steps:
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[7][9]
-
β-Elimination: This is followed by a β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[7][8] The DBF byproduct is then scavenged by the excess secondary amine to form a stable adduct, preventing its reaction with the newly deprotected amine.[7][8]
The following diagram illustrates the mechanism of Fmoc deprotection:
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][10]
A typical Fmoc-SPPS cycle consists of the following key steps:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.[11]
-
Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.[11]
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the peptide chain.[11]
-
Washing: Washing of the resin to remove excess reagents and byproducts.[11]
This cycle is repeated until the desired peptide sequence is assembled. The following diagram illustrates the general workflow of an Fmoc-SPPS cycle:
Caption: General workflow of a single Fmoc-SPPS cycle.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in Fmoc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis.[10]
-
Protocol:
-
Weigh the desired amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.[11]
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[10][11]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[11]
-
Drain the solvent.
-
Fmoc Deprotection
-
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[11][12]
-
Agitate the mixture for an initial 5-10 minutes.[12]
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15-20 minutes to ensure complete deprotection.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[12]
-
Amino Acid Coupling
The coupling step involves the activation of the incoming Fmoc-amino acid's carboxyl group to facilitate amide bond formation.[12]
-
Protocol (using HBTU/HATU):
-
In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent such as HBTU or HATU (equivalents matching the amino acid) and a base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (equivalents typically double that of the amino acid).[11][13]
-
Allow the mixture to pre-activate for 1-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10] Reaction times may be extended for difficult couplings.[11]
-
Drain the coupling solution.
-
Wash the resin with DMF to remove excess reagents.
-
Cleavage and Final Deprotection
Once the peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[10]
-
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Quantitative Data in Fmoc-SPPS
The efficiency and success of peptide synthesis are monitored through various quantitative and qualitative measures.
Monitoring Fmoc Deprotection
The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution at approximately 301 nm.[][4] This allows for the quantitative assessment of the reaction's completion.
Common Reagents and Conditions
The following table summarizes common reagents and typical conditions used in Fmoc-SPPS.
| Step | Reagent/Condition | Typical Concentration/Time | Purpose |
| Resin Swelling | DMF or DCM | 30-60 minutes | To allow access to reactive sites within the resin beads.[10] |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v), 2 x (5-20 min) | Removal of the N-terminal Fmoc group.[11][12] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine | For difficult deprotections.[8] | |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | Building block for the peptide chain. |
| HBTU/HATU/HCTU | 3-5 equivalents | Coupling (activating) reagent.[11][12] | |
| DIC/HOBt | 3-5 equivalents | Alternative coupling reagents.[13][14] | |
| DIEA/Collidine | 6-10 equivalents | Base for activation and neutralization.[11] | |
| DMF/NMP | - | Reaction solvent.[] | |
| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v), 2-3 hours | Cleavage from resin and removal of side-chain protecting groups.[10] |
Advantages of the Fmoc Protecting Group
The Fmoc strategy offers several key advantages over the older Boc methodology, which has led to its widespread adoption.
-
Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences and the resin support.[2][]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), allowing for selective deprotection.[][4]
-
Automation-Friendly: The milder reaction conditions and the ability to monitor deprotection via UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesizers.[15][16]
-
Compatibility with Modified Peptides: The gentle conditions are compatible with the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation.[2][15]
The logical relationship between the choice of protecting group strategy and its implications is illustrated below:
Caption: Comparison of Fmoc and Boc strategies in SPPS.
Potential Side Reactions in Fmoc-SPPS
Despite its advantages, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide intermediate, particularly upon prolonged exposure to the basic deprotection conditions.[15][17] This can lead to a mixture of α- and β-aspartyl peptides.[18] The addition of an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help minimize this side reaction.[17]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[18] It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this reaction.[18]
-
Racemization: Loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps, particularly for amino acids like histidine and cysteine.[14][19] The choice of coupling reagents and the addition of racemization suppressants like HOBt are crucial to minimize this.[13][14]
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection reactions.[18] Strategies to overcome this include using specialized resins, chaotropic salts, or elevated temperatures.[18]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[2][] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[15] A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. chempep.com [chempep.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, targeted drug delivery, and diagnostics.[1] These specialized molecules consist of a polyethylene glycol chain with two different reactive functional groups at each end, enabling the precise and stable connection of two distinct entities, such as a therapeutic drug and a targeting molecule.[1] The incorporation of a PEG spacer offers numerous advantages, including enhanced solubility of hydrophobic molecules, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[2] This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies associated with heterobifunctional PEG linkers.
Core Properties and Advantages
The unique features of heterobifunctional PEG linkers make them highly versatile in a wide range of applications.[1]
-
Dual Reactivity : Allows for the specific and sequential conjugation of two different molecules.[1]
-
Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing aggregation.[2][3]
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of conjugated molecules, which can lead to reduced renal clearance and a longer circulation half-life.[3]
-
Reduced Immunogenicity : The PEG chain can shield the conjugated molecule from the immune system, reducing its antigenicity and immunogenicity.[2]
-
Precise Spacer Control : The length of the PEG chain can be customized to provide optimal spacing between the two conjugated molecules, which is crucial for maintaining their biological activity and stability.[2]
Common Heterobifunctional PEG Linker Chemistries
The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of these groups depends on the functional groups available on the molecules to be conjugated.[4]
Amine-Reactive Chemistries
Primary amines, found on the N-terminus of proteins and the side chain of lysine residues, are common targets for bioconjugation.[5]
-
N-Hydroxysuccinimide (NHS) Esters : React with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[5][6]
-
Isothiocyanates : React with primary amines to form stable thiourea linkages.[7]
Thiol-Reactive Chemistries
Thiol groups, present in cysteine residues, provide a target for more site-specific conjugation.
-
Maleimides : React specifically with thiol groups at a near-neutral pH (6.5-7.5) to form stable thioether bonds.[6][8]
-
Pyridyl Disulfides : React with thiols to form disulfide bonds, which can be cleaved under reducing conditions.[9]
Bioorthogonal Chemistries ("Click Chemistry")
These reactions are highly specific and occur under mild, biocompatible conditions.
-
Azides and Alkynes : Undergo a copper-catalyzed or strain-promoted cycloaddition reaction to form a stable triazole linkage.[4][10]
Quantitative Data on Linker Properties
The stability and reactivity of the functional end groups are critical parameters in the design and application of heterobifunctional PEG linkers.
Stability of Amine-Reactive NHS Esters
NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired conjugation. The rate of hydrolysis is pH-dependent.[6][11]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [11] |
| 8.0 | 25 | 1 hour | [12] |
| 8.6 | 4 | 10 minutes | [11][12] |
Kinetics of Thiol-Reactive Maleimide Group
The reaction between a maleimide and a thiol is rapid and highly efficient at physiological pH. The reaction rate is influenced by pH, as it depends on the concentration of the more reactive thiolate anion.[2][13]
| pH | Reaction Speed | Reference |
| 6.5-7.5 | Optimal for specific reaction with thiols | [8] |
| > 7.5 | Increased rate of hydrolysis and reaction with amines | [6][8] |
Stability of Carbamate Linkages
Carbamate bonds are often used in drug delivery systems and their stability is crucial for preventing premature drug release. Their stability can be influenced by pH and enzymatic activity.[9][14]
| Linker Type | Condition | Stability/Half-life | Reference |
| Valine-Citrulline-PABC Carbamate | Human Plasma | Good stability | [9] |
| Valine-Citrulline-PABC Carbamate | Murine Models | Less stable | [9] |
| Carbamate at polyhedral borane cage | pH 2-12 | Hydrolytically stable | [15] |
| Monosubstituted Carbamoylating Agents (CAE) | pH 7.4, 37°C | Unstable, half-lives of 4-40 minutes | [16] |
| N,N-Disubstituted Carbamates | Buffer and Plasma | Stable | [16] |
Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in the development of advanced therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[17] The linker plays a critical role in the stability, efficacy, and safety of the ADC.[2] PEG linkers can improve the solubility and pharmacokinetic profile of the ADC, and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]
T-DM1 is an ADC used for the treatment of HER2-positive breast cancer.[18] It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker.[7][18]
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chempep.com [chempep.com]
- 4. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 5. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 18. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[2] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]
The Critical Role of Linker Length in Ternary Complex Formation
The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.
-
Too short: A linker that is too short may sterically hinder the formation of the ternary complex.
-
Too long: A linker that is too long may lead to reduced efficacy due to increased flexibility and potential for non-productive binding modes. An excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Therefore, a systematic evaluation of different linker lengths is often a key step in the development of a potent PROTAC.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | 0 PEG units | < 500 | Not Reported | H661 |
| BRD4 | CRBN | 1 PEG unit | > 5000 | Not Reported | H661 |
| BRD4 | CRBN | 2 PEG units | > 5000 | Not Reported | H661 |
| BRD4 | CRBN | 4 PEG units | < 500 | Not Reported | H661 |
| BRD4 | CRBN | 5 PEG units | < 500 | Not Reported | H661 |
| ERα | VHL | 12-atom chain | > 1000 | ~20 | MCF7 |
| ERα | VHL | 16-atom chain | ~100 | ~80 | MCF7 |
| ERα | VHL | 19-atom chain | ~500 | ~60 | MCF7 |
| TBK1 | VHL | 12-atom chain | No degradation | 0 | Not Reported |
| TBK1 | VHL | 21-atom chain | 3 | 96 | Not Reported |
| TBK1 | VHL | 29-atom chain | 292 | 76 | Not Reported |
Table 1: Effect of PEG Linker Length on Protein Degradation. This table illustrates that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For BRD4 degradation, very short or longer PEG linkers were more effective than those of intermediate length. For ERα and TBK1, a clear optimal linker length for maximal degradation is observed.
| PROTAC Series | Linker Composition | Papp (10⁻⁶ cm/s) |
| MZ Series (BRD4) | 2-unit PEG | 0.6 |
| MZ Series (BRD4) | 3-unit PEG | 0.03 |
| AT Series (BET) | Alkyl | 0.002 |
| AT Series (BET) | 1-unit PEG | 0.005 |
| AR PROTACs | PEG-linker | <1.0 or BLQ |
Table 2: Impact of Linker Composition on PROTAC Permeability (PAMPA). This table highlights the complex relationship between linker composition and permeability. In the MZ series, a shorter PEG linker resulted in significantly higher permeability.[3] Conversely, in the AT series, the inclusion of a single PEG unit slightly improved permeability over a purely alkyl linker.[3] For a series of Androgen Receptor (AR) PROTACs, permeability was generally low, often below the limit of quantification (BLQ).
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Solution-Phase Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.
Materials:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)
-
Amine-PEG-acid linker (e.g., NH2-PEGn-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
Procedure:
Step 1: Coupling of POI Ligand to PEG Linker
-
Dissolve the POI ligand-COOH (1.0 eq) and NH2-PEGn-COOH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.
Step 2: Coupling of POI-Linker to E3 Ligase Ligand
-
Dissolve the POI-Linker intermediate (1.0 eq) and the E3 ligase ligand-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity (>95%).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Transfer the lysate to a microcentrifuge tube, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.
Protocol 3: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a PROTAC, providing an indication of its potential for oral absorption.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ inserts (e.g., 0.4 µm pore size) in 24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
PROTAC stock solution in DMSO
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts. Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC (typically at 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation period, collect samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor compartment
-
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.
-
Protocol 4: HTRF® Ternary Complex Formation Assay
This protocol describes a homogeneous, proximity-based assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant, tagged POI (e.g., His-tagged)
-
Recombinant, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC compounds
-
HTRF detection reagents (e.g., anti-His-Europium Cryptate and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in the assay buffer. Prepare a mixture of the tagged POI and tagged E3 ligase at optimized concentrations in the assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to the assay plate. Add the POI/E3 ligase mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.
-
Detection: Add the HTRF detection reagents to the wells. Incubate for a further period (e.g., 1 hour) to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak of the curve representing the maximal ternary complex formation. The "hook effect" at higher PROTAC concentrations is due to the formation of binary complexes that disrupt the ternary complex.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the development of next-generation protein degraders.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis: Coupling of Fmoc-NH-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polyethylene glycol (PEG) chains into peptides, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can improve solubility, increase metabolic stability by providing protection from proteolytic degradation, and reduce immunogenicity.[1][2] Fmoc-NH-PEG10-acid is a valuable building block for introducing a monodisperse PEG linker into a peptide sequence during solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the efficient coupling of this compound to a resin-bound peptide using the Fmoc/tBu strategy.
Core Principles
The coupling of this compound follows the fundamental principles of Fmoc-based solid-phase peptide synthesis. The process involves the activation of the carboxylic acid group of the PEG derivative and its subsequent reaction with the free N-terminal amine of the peptide chain attached to the solid support. The choice of coupling reagent is critical for achieving high coupling efficiency, especially with sterically hindered or "difficult" sequences. Reagents such as HATU have demonstrated superior performance in terms of reaction speed and purity of the final product.[3]
Data Presentation
The efficiency of the coupling reaction is paramount for the successful synthesis of the desired PEGylated peptide. The choice of coupling reagent significantly impacts the reaction time and overall yield. Below is a summary of typical reaction conditions and a comparison of commonly used coupling reagents.
Table 1: General Reaction Conditions for Coupling this compound in SPPS
| Parameter | Recommended Range | Notes |
| This compound | 2.0 - 5.0 equivalents | Excess is used to drive the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 1.9 - 4.5 equivalents | A slight deficit relative to the amino acid can prevent side reactions.[4] |
| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | Essential for the activation of the carboxylic acid. |
| Solvent | DMF, NMP | Must be of high purity and amine-free.[5] |
| Reaction Time | 30 minutes - 4 hours | Dependent on the specific sequence and coupling reagent.[6] |
| Temperature | Room Temperature | Standard condition for most SPPS couplings. |
Table 2: Comparative Overview of Common Coupling Reagents
| Coupling Reagent | Key Features | Considerations |
| HATU | Highly efficient, rapid reaction kinetics, minimizes racemization.[3][7] | Preferred for difficult couplings and PEGylated amino acids. |
| HBTU | Effective for standard couplings, less reactive than HATU.[3] | May require longer reaction times or double coupling. |
| DIC/HOBt | Cost-effective, generates a soluble urea byproduct.[8] | Generally slower than aminium/uronium salt-based reagents. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual coupling of this compound to a peptide-resin.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Protocol for Coupling this compound
-
Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.[5]
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.[8]
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.[5]
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color).[9][10]
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution may change color.
-
Immediately add the activated this compound solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended up to 4 hours.[6]
-
-
Monitoring the Coupling Reaction:
-
After the desired reaction time, take a small sample of the resin and wash it thoroughly with DMF.
-
Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates that the coupling reaction is complete.[9][10]
-
If the Kaiser test is positive, indicating incomplete coupling, the coupling step can be repeated with a fresh solution of activated this compound ("double coupling").
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.
-
Mandatory Visualizations
References
- 1. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Fmoc-NH-PEG10-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-NH-PEG10-acid in ADC Development
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker, a critical component connecting the antibody to the drug payload, plays a pivotal role in the stability, pharmacokinetics, and overall therapeutic index of the ADC.[2] this compound is a heterobifunctional linker that has gained prominence in ADC development due to its precisely defined structure and advantageous properties.
This linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic polyethylene glycol (PEG) chain of ten repeating units. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for conjugation to a payload molecule.[3][4] The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, forming a stable amide bond.[5][6]
The incorporation of the PEG10 spacer offers several key advantages in ADC design:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG linker increases the overall hydrophilicity of the ADC, which can mitigate aggregation, improve solubility in aqueous environments, and lead to a better manufacturing and formulation profile.[7]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic.[8][9]
-
Defined Spacer Length: The monodisperse nature of the PEG10 linker provides a precise and consistent distance between the antibody and the drug. This can be crucial for optimizing the ADC's biological activity by minimizing steric hindrance and ensuring proper interaction with the target antigen.
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation, which can enhance the potency of the ADC.[10]
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Length | ADC Clearance Rate (mL/hr/kg) | ADC Exposure (AUC) | Tolerability |
| No PEG | High | Low | Poor |
| PEG < 8 | Moderately High | Moderate | Reduced |
| PEG ≥ 8 | Low | High | Well-tolerated |
Data summarized from a study on PEGylated ADCs, demonstrating that longer PEG chains (≥8 units) significantly decrease clearance rates, increase overall exposure, and improve tolerability in preclinical models.[8]
Table 2: Common ADC Payloads and their Mechanisms of Action
| Payload Class | Example | Mechanism of Action | Bystander Effect |
| Microtubule Inhibitors | Monomethyl Auristatin E (MMAE) | Binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[11][12] | Yes (membrane permeable)[13] |
| Maytansinoid (DM1) | Inhibits microtubule assembly by binding to tubulin at the vinca domain, causing mitotic arrest and apoptosis.[11] | No (charged, membrane impermeable)[14] | |
| DNA Damaging Agents | Pyrrolobenzodiazepine (PBD) | Crosslinks DNA in the minor groove, leading to cell death.[11] | Yes[15] |
| Topoisomerase Inhibitors | SN-38 (active metabolite of Irinotecan) | Inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.[11] | Yes[15] |
Experimental Protocols
Protocol 1: Fmoc-Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group from the amine terminus of the linker.
Materials:
-
This compound
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution to the flask (approximately 10 mL per gram of linker).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Co-evaporate the residue with toluene to remove residual piperidine.
-
Wash the resulting amine-PEG10-acid with DCM and dry under a stream of nitrogen to yield the deprotected linker.
Protocol 2: Conjugation of Deprotected Linker-Payload to Antibody via EDC/NHS Chemistry
This protocol outlines the conjugation of the deprotected linker-payload to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Deprotected amine-PEG10-payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Activation of Linker-Payload: a. Dissolve the deprotected amine-PEG10-payload in Activation Buffer. b. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. c. Add a 5-10 fold molar excess of EDC and NHS to the linker-payload solution. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester activated linker-payload.
-
Antibody Preparation: a. Exchange the buffer of the mAb solution to Coupling Buffer using a desalting column. b. Adjust the concentration of the mAb to 5-10 mg/mL.
-
Conjugation Reaction: a. Add the NHS-ester activated linker-payload solution to the prepared mAb solution. The molar ratio of linker-payload to mAb will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4. b. Collect the fractions containing the purified ADC.
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic drug-linker to the antibody increases its retention time on the HIC column, allowing for the separation of species with different DARs.[16][17]
-
Method:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
-
Analysis: The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.[18]
2. Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. Monomeric ADC will have a characteristic retention time, while aggregates will elute earlier.[19]
-
Method:
-
Column: A SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: PBS, pH 7.4.
-
Detection: UV absorbance at 280 nm.
-
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20]
-
Method:
-
Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free payload.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[21][22]
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Signaling pathway for MMAE-induced apoptosis.
References
- 1. Antibody Drug Conjugates (ADC) | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-NH-PEG10-acid Bioconjugation to Primary Amines on Proteins
Introduction
Fmoc-NH-PEG10-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. This linker possesses a terminal carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, such as the ε-amine of lysine residues or the N-terminus. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[1][2][3] The Fmoc protecting group is stable under acidic and neutral conditions but can be readily removed with a mild base to expose a primary amine for subsequent conjugation steps.[4][5]
This document provides detailed protocols for the bioconjugation of this compound to primary amines on proteins, characterization of the conjugate, and subsequent deprotection of the Fmoc group. These protocols are intended for researchers, scientists, and drug development professionals.
Principle of the Reaction
The bioconjugation process involves a two-step reaction. First, the carboxylic acid moiety of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable amine-reactive NHS ester. In the second step, the NHS ester reacts with primary amines on the protein surface to form a stable amide bond.
Materials and Equipment
Reagents:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dialysis or desalting columns
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
Equipment:
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
-
Spectrophotometer
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This two-step protocol is recommended as it provides better control over the reaction and minimizes unwanted side reactions such as protein-protein crosslinking.[6]
1. Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or the Activation Buffer immediately prior to use.
-
Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.[7]
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10-50 mM).
2. Activation of this compound:
-
In a reaction vial, combine this compound (from stock solution) with Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.[6]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
The recommended molar ratio of the PEG linker to the protein can range from 5:1 to 20:1, depending on the desired degree of PEGylation. This should be optimized for each specific protein.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][9]
4. Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[6]
-
Incubate for 15 minutes at room temperature.
5. Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
For a higher degree of purity, chromatographic methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be employed.[][11][12] SEC is particularly effective at separating the larger PEGylated protein from the unreacted protein and smaller molecules.[]
Protocol 2: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.
-
Successful PEGylation will result in a band shift to a higher apparent molecular weight. The extent of the shift can give a qualitative indication of the degree of PEGylation.
2. Mass Spectrometry:
-
Determine the precise molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS.
-
The increase in mass compared to the unmodified protein corresponds to the number of attached PEG linkers.
3. HPLC Analysis:
-
Use size-exclusion or reverse-phase HPLC to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).[13]
Protocol 3: Fmoc Deprotection
1. Deprotection Reaction:
-
Exchange the purified PEGylated protein into a buffer that is compatible with the deprotection conditions and subsequent applications (e.g., PBS).
-
Add the Fmoc Deprotection Solution (20% piperidine in DMF) to the conjugate solution. The final concentration of piperidine should be sufficient to achieve deprotection, typically around 20%.
-
Incubate at room temperature for 5-30 minutes.[5][14] The reaction time may need to be optimized.
2. Purification of the Deprotected Protein:
-
Remove piperidine and the dibenzofulvene-piperidine adduct by extensive dialysis or using a desalting column.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the conjugation of a carboxylic acid-terminated PEG linker to a protein using EDC/NHS chemistry. Optimal conditions should be determined empirically for each specific system.
| Parameter | Recommended Range | Reference |
| Molar Ratios | ||
| PEG-acid : Protein | 5:1 to 20:1 | [8] |
| EDC : PEG-acid | 2:1 to 5:1 | [6] |
| NHS : PEG-acid | 2:1 to 5:1 | [6] |
| pH | ||
| Activation (EDC/NHS) | 4.5 - 6.0 | [6][9] |
| Conjugation (to Amine) | 7.2 - 8.5 | [6][9] |
| Reaction Time | ||
| Activation | 15 - 30 minutes | [6] |
| Conjugation | 2 hours (RT) to Overnight (4°C) | [6][9] |
| Quenching | ||
| Quenching Agent Conc. | 10 - 50 mM | [6] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, anhydrous reagents. |
| Inappropriate pH | Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.5. | |
| Buffer contains primary amines (e.g., Tris) | Use non-amine containing buffers like MES and PBS.[6] | |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of the PEG-linker stock solution added. |
| Protein instability at reaction pH | Optimize the pH to maintain protein stability. | |
| High Polydispersity | Molar ratio of PEG to protein is too high | Decrease the molar ratio of the PEG linker.[6] |
| Reaction time is too long | Reduce the incubation time.[6] | |
| Loss of Protein Activity | PEGylation at or near the active site | Consider site-specific conjugation strategies or protecting the active site. |
Visualizations
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. encapsula.com [encapsula.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. broadpharm.com [broadpharm.com]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Step-by-Step Fmoc Deprotection of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in the synthesis of peptides and modified biomolecules, including PEGylated compounds. Its base-lability allows for selective and mild deprotection conditions, preserving the integrity of the target molecule. Polyethylene glycol (PEG) chains are often incorporated to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. This document provides a detailed guide to the step-by-step Fmoc deprotection of PEGylated compounds, covering the underlying chemistry, experimental protocols for both solid-phase and solution-phase reactions, and methods for monitoring reaction completion.
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring's C9 position.[2] This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine. The excess amine in the reaction mixture also acts as a scavenger for the liberated DBF, preventing potential side reactions with the deprotected amine.[3]
Chemical Reaction Mechanism
The reaction proceeds in two main steps:
-
Proton Abstraction: A base removes the acidic proton from the 9-position of the fluorenyl group.
-
β-Elimination: The resulting carbanion undergoes elimination to form dibenzofulvene (DBF), carbon dioxide, and the deprotected amine.
Data Presentation: Fmoc Deprotection Conditions
The selection of the base, solvent, and reaction time is critical for efficient Fmoc deprotection while minimizing side reactions. The following table summarizes common conditions, primarily derived from solid-phase peptide synthesis (SPPS), which serve as a valuable starting point for the deprotection of PEGylated compounds.
| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Time | Reference |
| Piperidine | 20-50% | DMF | 5-20 min | [1] |
| Piperidine | 20% | NMP | 18 min | [1] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 10 min | [2] |
| 4-Methylpiperidine (4-MP) | 20% | DMF | 7-10 min | [2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | NMP | 5-30 min | [4] |
| Pyrrolidine | 20% | DMF | 30 min | [3] |
Experimental Protocols
Protocol 1: Fmoc Deprotection of a PEGylated Compound on a Solid Support (e.g., PEG-PS Resin)
This protocol is suitable for compounds synthesized on a PEG-functionalized solid support.
Materials:
-
Fmoc-protected PEGylated compound on solid support (e.g., PEG-PS resin)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a filter
-
Shaker or nitrogen bubbling system
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[5]
-
Filtration: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 5-15 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
DCM Wash: Wash the resin with DCM (3 times) to prepare for the next coupling step or cleavage from the resin.
-
Monitoring (Optional): The completion of the deprotection can be monitored by collecting the filtrate after the deprotection steps and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Protocol 2: Fmoc Deprotection of a Soluble PEGylated Compound
This protocol is designed for PEGylated compounds that are soluble in organic solvents.
Materials:
-
Fmoc-protected soluble PEGylated compound
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Reaction solvent (e.g., DMF, NMP, or DCM, ensuring the PEGylated compound is soluble)
-
Precipitation solvent (e.g., cold diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (if necessary)
-
Analytical HPLC or TLC for monitoring
Methodology:
-
Dissolution: Dissolve the Fmoc-protected PEGylated compound in the chosen reaction solvent in a round-bottom flask.
-
Addition of Deprotection Reagent: Add the 20% piperidine/DMF solution to the reaction mixture. A typical excess is 10-20 equivalents of piperidine relative to the Fmoc-protected compound.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or analytical HPLC until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the PEGylated product by adding it dropwise to a stirred, cold solution of a non-polar solvent like diethyl ether. The PEGylated compound should precipitate while the dibenzofulvene-piperidine adduct remains in solution.
-
Isolation: Isolate the precipitated product by filtration or centrifugation.
-
Washing and Drying: Wash the product with cold diethyl ether to remove any remaining impurities and dry under vacuum.
-
Purification (Optional): If necessary, further purify the deprotected PEGylated compound using techniques such as size-exclusion chromatography or preparative HPLC.
Concluding Remarks
The Fmoc deprotection of PEGylated compounds is a crucial step in the synthesis of various bioconjugates and therapeutic molecules. The protocols provided herein offer a comprehensive guide for researchers. While the conditions derived from solid-phase peptide synthesis are a good starting point, optimization of the deprotection conditions, particularly for solution-phase reactions, may be necessary depending on the specific properties of the PEGylated compound. Proper monitoring and purification are essential to ensure the desired product's high purity and yield.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using Fmoc-NH-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which imparts a "stealth" character, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional linker, Fmoc-NH-PEG10-acid. This linker offers a strategic advantage due to the presence of a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc protecting group allows for controlled deprotection to expose the amine for subsequent conjugation, while the carboxylic acid enables covalent attachment to amine-functionalized nanoparticles via robust and well-established carbodiimide chemistry.
These protocols are designed to guide researchers through the entire workflow, from nanoparticle preparation to the characterization of the final PEGylated product.
Key Applications
The use of this compound for nanoparticle surface modification is applicable to a wide range of research and development areas, including:
-
Targeted Drug Delivery: The terminal end of the PEG chain can be further functionalized with targeting ligands (peptides, antibodies, small molecules) after PEGylation to enhance accumulation at the desired site of action.
-
Enhanced Bioavailability: PEGylation improves the solubility and stability of nanoparticles in biological fluids, leading to increased bioavailability.[2]
-
Reduced Immunogenicity: The "stealth" layer of PEG minimizes recognition by the immune system, reducing the risk of an adverse immune response.[3]
-
Controlled Release Systems: The modified surface can be engineered to respond to specific stimuli (e.g., pH, enzymes) for controlled drug release.
-
Diagnostic Imaging: PEGylated nanoparticles can be loaded with imaging agents for improved contrast and longer imaging windows.
Experimental Protocols
This section details the step-by-step procedures for the surface modification of amine-functionalized nanoparticles with this compound. The overall workflow involves three main stages: Fmoc deprotection of the PEG linker, activation of the linker's carboxylic acid group, and conjugation to the nanoparticle surface, followed by thorough characterization.
Protocol 1: Amine Functionalization of Nanoparticles (Example with Silica Nanoparticles)
This protocol describes a general method to introduce amine groups onto the surface of silica nanoparticles, which is a prerequisite for subsequent PEGylation with a carboxyl-terminated linker.
Materials:
-
Silica nanoparticles (e.g., 100 nm)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
Disperse silica nanoparticles in anhydrous toluene at a concentration of 10 mg/mL by sonication for 15 minutes.
-
Add APTES to the nanoparticle suspension (e.g., 1% v/v).
-
Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere with constant stirring.
-
Allow the suspension to cool to room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the nanoparticles three times with ethanol and twice with deionized water to remove excess APTES.
-
Resuspend the amine-functionalized nanoparticles in deionized water for further use.
Protocol 2: Surface Modification with this compound
This protocol outlines the covalent attachment of the PEG linker to the amine-functionalized nanoparticles.
Part A: Fmoc Deprotection of this compound
This step is performed on the linker before conjugation to the nanoparticles.
Materials:
-
This compound
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in DMF.
-
Add the 20% piperidine in DMF solution to the linker solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, precipitate the deprotected H2N-PEG10-acid by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether to remove residual piperidine and dibenzofulvene.
-
Dry the deprotected linker under vacuum.
Part B: EDC/NHS Coupling of H2N-PEG10-acid to Amine-Functionalized Nanoparticles
This part describes the conjugation of the now amine-terminated PEG linker to a carboxylated nanoparticle surface. However, since our linker is Fmoc-NH-PEG10-acid , we will be coupling the carboxylic acid end to an amine-functionalized nanoparticle.
Materials:
-
Amine-functionalized nanoparticles
-
This compound (for this protocol, we assume the goal is to attach the acid end to the amine nanoparticle, so Fmoc deprotection would be done after this step if a terminal amine is desired for further functionalization. For now, we proceed with attaching the acid to the amine surface).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (Acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension.
-
React for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Collect the PEGylated nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Washing Buffer and twice with deionized water to remove unreacted reagents and byproducts.
-
Resuspend the Fmoc-NH-PEG10-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Protocol 3: Characterization of PEGylated Nanoparticles
This protocol provides methods to confirm the successful surface modification and to characterize the physicochemical properties of the PEGylated nanoparticles.
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after PEGylation.
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension (bare and PEGylated) in deionized water or PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the change in surface charge.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the chemical bonds and confirm the presence of PEG on the nanoparticle surface.
-
Procedure:
-
Lyophilize the bare and PEGylated nanoparticles.
-
Acquire the FTIR spectra of the dried samples.
-
-
Expected Outcome: The appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) in the spectrum of the modified nanoparticles.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.
-
Procedure:
-
Heat a known mass of the lyophilized bare and PEGylated nanoparticles under a controlled atmosphere.
-
Measure the weight loss as a function of temperature.
-
-
Expected Outcome: The weight loss corresponding to the decomposition of PEG can be used to calculate the grafting density.
4. ¹H NMR Spectroscopy:
-
Purpose: To quantify the surface PEG density.
-
Procedure:
-
Disperse the PEGylated nanoparticles in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
-
Expected Outcome: The characteristic peak of the ethylene glycol protons of PEG (around 3.6 ppm) can be integrated and compared to an internal standard to quantify the amount of PEG.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-NP | 110 ± 5 | 0.15 ± 0.02 | +35 ± 3 |
| PEGylated NP | 135 ± 7 | 0.18 ± 0.03 | +5 ± 2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Quantification of Surface PEGylation
| Quantification Method | Parameter Measured | Result |
| Thermogravimetric Analysis (TGA) | PEG weight percentage (%) | 15 ± 2 % |
| ¹H NMR Spectroscopy | PEG chains per 100 nm² | 8 ± 1 |
| Fluorescence Assay (with terminal functionalization) | Surface Ligand Density (molecules/NP) | ~1500 |
Data are representative and may vary depending on the nanoparticle type, size, and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for surface modification of nanoparticles.
Signaling Pathway Example
The following diagram illustrates a simplified representation of how nanoparticles, after cellular uptake, can potentially interact with cellular machinery and trigger signaling pathways, such as the DNA damage response pathway.
References
Application Notes and Protocols for HPLC Purification of Fmoc-NH-PEG10-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides, proteins, and small drugs. The use of monodisperse PEG linkers, such as Fmoc-NH-PEG10-acid, offers precise control over the length and composition of the PEG chain, leading to more homogeneous conjugates with predictable properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides a valuable handle for both purification and as a UV-active chromophore for detection during High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for the purification of molecules conjugated with this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principles of RP-HPLC for this compound Conjugate Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN). The separation is achieved by a gradient elution, where the concentration of the organic solvent is gradually increased.
For this compound conjugates, the hydrophobic Fmoc group significantly influences the retention behavior, causing the conjugate to be more retained on the nonpolar stationary phase compared to its unconjugated precursor or hydrolyzed PEG linker. This difference in hydrophobicity is the basis for their separation.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
This protocol is designed for the initial analysis of a crude conjugation reaction mixture to assess the purity of the this compound conjugate and to optimize the separation conditions for preparative purification.
1. Sample Preparation:
-
Dissolve the crude reaction mixture or lyophilized sample in Mobile Phase A or a compatible solvent (e.g., a small amount of DMF or DMSO, followed by dilution with Mobile Phase A) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard analytical HPLC system with a binary pump, autosampler, column thermostat, and a UV detector. |
| Column | Analytical RP-Column (e.g., C18 or C8, 4.6 x 150 mm, 3.5 or 5 µm particle size). Wide-pore columns (300 Å) are recommended for larger peptide conjugates. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-40 °C. |
| Detection | UV absorbance at 214 nm (for peptide bonds), 265 nm (for the Fmoc group), and 280 nm (for proteins with Trp, Tyr residues). |
| Injection Volume | 10-20 µL. |
3. Gradient Elution Program (Example):
A scouting gradient is initially performed to determine the approximate elution time of the conjugate.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 30.0 | 95 |
| 35.0 | 95 |
| 35.1 | 5 |
| 40.0 | 5 |
4. Data Analysis and Method Optimization:
-
Identify the peaks corresponding to the unreacted starting material, the this compound conjugate, and any by-products. The conjugate is expected to have a longer retention time than the unconjugated molecule due to the hydrophobicity of the Fmoc group.
-
Optimize the gradient to achieve baseline separation of the target conjugate from impurities. This can be done by adjusting the gradient slope around the elution time of the conjugate. For instance, if the conjugate elutes at 60% B, a shallower gradient from 50% to 70% B over a longer time can be applied to improve resolution.
Protocol 2: Preparative RP-HPLC for Purification of this compound Conjugates
This protocol is for scaling up the optimized analytical method to purify larger quantities of the conjugate.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF, DMSO) and then dilute with Mobile Phase A to the desired concentration for loading. Ensure the final solution is clear and free of precipitates.
-
The loading concentration will depend on the column size and the solubility of the conjugate.
2. HPLC System and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A preparative HPLC system with a high-flow rate pump, a larger sample loop, a preparative column, a UV detector with a preparative flow cell, and a fraction collector. |
| Column | Preparative RP-Column (e.g., C18 or C8, 21.2 x 250 mm or 50 x 250 mm, 5 or 10 µm particle size). The choice of column dimension depends on the amount of material to be purified. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN). |
| Flow Rate | Adjusted based on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column). |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape. |
| Detection | UV absorbance at a wavelength where the Fmoc group and/or the conjugated molecule absorbs strongly (e.g., 265 nm). |
| Injection Volume | Dependent on the column size and loading capacity. |
3. Gradient Elution Program:
The gradient should be adapted from the optimized analytical method, keeping the gradient slope constant.
Example Gradient for a Peptide Conjugate:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 20 |
| 45.0 | 60 |
| 50.0 | 95 |
| 55.0 | 95 |
| 55.1 | 20 |
| 60.0 | 20 |
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the pure this compound conjugate.
-
Analyze the purity of the collected fractions using the analytical RP-HPLC method described in Protocol 1.
-
Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation
Table 1: Summary of Analytical RP-HPLC Parameters
| Parameter | Typical Value/Range | Rationale |
| Column Chemistry | C18, C8 | Provides hydrophobic interaction with the Fmoc group and the conjugate. |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | Standard analytical dimensions. |
| Particle Size | 3.5 µm, 5 µm | Smaller particles provide higher resolution. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Common mobile phase for peptide and small molecule purification; TFA acts as an ion-pairing agent.[1] |
| Gradient Slope | 1-2% B/min | A good starting point for method development.[2] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 25-40 °C | Can influence selectivity and peak shape. |
| UV Detection | 214 nm, 265 nm, 280 nm | Detection of peptide bonds, Fmoc group, and aromatic amino acids, respectively. |
Table 2: Expected Elution Profile of a Hypothetical Peptide Conjugation Mixture
| Compound | Expected Retention Time (Relative) | Rationale |
| Unconjugated Peptide | Early eluting | Generally more polar than the Fmoc-PEG conjugate. |
| Hydrolyzed this compound | Intermediate | The free acid is more polar than the conjugate. |
| This compound-Peptide Conjugate | Late eluting | The hydrophobic Fmoc group and the PEG chain increase the hydrophobicity, leading to stronger retention on the C18 column and thus a longer retention time. |
| Fmoc-deprotected conjugate | Earlier than Fmoc-protected | Removal of the highly hydrophobic Fmoc group will significantly decrease retention time. |
Visualization of Workflows
Caption: Workflow for conjugation and purification.
Caption: General HPLC purification workflow.
Caption: Principle of RP-HPLC separation.
References
Application Note: Characterization of PEGylated Peptides using Mass Spectrometry and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to peptides and other biologics, is a widely adopted strategy to enhance their therapeutic properties. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances stability, prolongs circulating half-life, and reduces immunogenicity.[1][2] However, the inherent polydispersity of PEG polymers and the potential for multiple attachment sites introduce significant structural heterogeneity.[3][4] This complexity makes the thorough characterization of PEGylated peptides a critical quality control step in the development of biotherapeutics.
This application note provides detailed protocols for the characterization of PEGylated peptides using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS is invaluable for determining molecular weight, confirming the degree of PEGylation, and identifying attachment sites.[2][4] NMR spectroscopy offers complementary information on structure, purity, and the dynamics of the peptide-polymer conjugate in solution.[2][5]
Overall Characterization Workflow
The comprehensive analysis of a PEGylated peptide involves a multi-step workflow, integrating both MS and NMR techniques to build a complete profile of the molecule.
Part 1: Mass Spectrometry Characterization
Mass spectrometry is a primary tool for confirming the success of a PEGylation reaction. It directly measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination of both the parent peptide and the resulting conjugate.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly effective for analyzing the average molecular weight and the distribution of PEGylated species.[4][6] It is robust and provides clear spectra showing the mass shift upon PEGylation.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low coupling efficiency of Fmoc-NH-PEG10-acid
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-NH-PEG10-acid in peptide synthesis. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and optimized protocols to help you overcome challenges with low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency is a common challenge when working with this compound and is primarily attributed to two factors:
-
Steric Hindrance: The long, flexible polyethylene glycol (PEG) chain can physically block the reactive carboxylic acid end, making it difficult for it to access the free amine on the solid support or peptide chain. Reagents that are effective for smaller amino acids may be insufficient to overcome this steric bulk[1][2].
-
Aggregation: The PEG chain can promote aggregation of the growing peptide on the resin, further limiting the accessibility of reactive sites. This is particularly problematic when using standard polystyrene-based resins[3].
Q2: How can I monitor the coupling efficiency in real-time during my synthesis?
There are two common methods to assess the completeness of the coupling reaction:
-
Kaiser Test: This is a qualitative colorimetric test to detect free primary amines on the resin. A positive result (blue beads) indicates that the coupling is incomplete, while a negative result (yellow beads) suggests a successful reaction[4].
-
Fmoc Deprotection Monitoring: After the coupling step, the amount of Fmoc group removed in the subsequent deprotection step can be quantified. The liberated dibenzofulvene-piperidine adduct has a distinct UV absorbance at around 301 nm. A low absorbance indicates that the previous coupling was efficient (i.e., few free amines were available to be deprotected)[5].
Q3: Which coupling reagents are most effective for a sterically hindered molecule like this compound?
Standard coupling reagents like DCC or DIC may not be sufficiently reactive. For sterically hindered molecules, high-activity uronium or phosphonium salt-based reagents are strongly recommended.[1] These include:
-
HATU, HCTU, and PyAOP: These reagents generate highly reactive OAt or O-6-ClBt esters, making them some of the most efficient options available.
-
COMU: A novel uronium salt that incorporates the Oxyma Pure additive. Its efficiency is comparable to HATU, but it offers improved safety (less explosive potential) and better solubility. It is an excellent choice for both standard and microwave-assisted synthesis[6].
-
PyBOP and HBTU: These are popular and effective reagents that generate OBt active esters. While generally very good, they may be slightly less potent than HATU or COMU for extremely difficult couplings.
Q4: Can I improve coupling efficiency simply by changing the reaction conditions?
Yes, optimizing reaction conditions can significantly improve yields. Key parameters to consider are:
-
Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be superior for syntheses prone to aggregation, as it better solvates the growing peptide chain[3].
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier of a difficult coupling. Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective method for this[6].
-
Reaction Time: Simply extending the coupling reaction time (e.g., from 2 hours to 4 hours or overnight) can allow the reaction to proceed to completion[3].
-
Double Coupling: Repeating the coupling step with a fresh portion of reagent and this compound is a reliable strategy to ensure a high yield for a difficult addition[3][5].
Troubleshooting Guide
This guide addresses the primary problem of incomplete coupling and offers specific solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser test or low yield) | Insufficient Reagent Activity: The chosen coupling reagent lacks the necessary potency for the sterically hindered PEG-acid. | Upgrade Coupling Reagent: Switch from carbodiimides (DIC/DCC) to a high-activity uronium/phosphonium salt such as COMU or HATU along with a base like DIPEA[6]. |
| Steric Hindrance: The PEG chain is physically impeding the reaction. | Optimize Reaction Conditions: 1. Increase Reaction Time: Extend coupling from 2h to 4h or overnight. 2. Increase Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) or use a microwave peptide synthesizer[6]. 3. Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents[3]. | |
| On-Resin Aggregation: The PEGylated peptide chains are clumping together, blocking reactive sites. | Change the Synthesis Environment: 1. Switch Solvent: Replace DMF with NMP , which has superior solvating properties[3]. 2. Use a PEG-based Resin: Resins like TentaGel are more hydrophilic and can reduce peptide aggregation compared to polystyrene[3][7]. | |
| Suboptimal pH: The basicity of the reaction is not ideal, potentially leading to side reactions or incomplete activation. | Select an Appropriate Base: DIPEA is commonly used and effective. For syntheses at risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be considered[6]. |
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low coupling efficiency issues.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Summary
Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
While exact quantitative data for this compound is sparse, the relative performance of different coupling strategies for sterically hindered amino acids is well-documented.
| Coupling Strategy | Reagent(s) | Additive | Solvent | Relative Efficiency |
| Standard Carbodiimide | DIC / DCC | HOBt | DMF | Low |
| Standard Uronium Salt | HBTU / TBTU | (none) | DMF | Moderate |
| High-Activity Uronium Salt | HATU / HCTU | (HOAt) | DMF/NMP | High [6] |
| Modern Uronium Salt | COMU | (Oxyma) | DMF/NMP | High [6] |
| Phosphonium Salt | PyBOP | (none) | DMF | Moderate-High |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using COMU
This protocol is designed to maximize coupling efficiency for this compound using modern, highly effective reagents.
Materials:
-
Resin with free N-terminal amine
-
This compound
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
SPPS reaction vessel
Procedure:
-
Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF or NMP for 30 minutes.
-
If starting a new coupling cycle, perform Fmoc deprotection (e.g., with 20% piperidine in DMF) to expose the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x)[4].
-
In a separate vial, pre-activate the PEG-acid. Dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in NMP[4].
-
Add DIPEA (6 equivalents) to the activation mixture and vortex briefly[4]. The solution may change color.
-
Immediately add the activated PEG-acid solution to the swelled resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For microwave-assisted synthesis, a reaction time of 10-30 minutes at 50-75°C is typically sufficient.
-
After the reaction, drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Perform a Kaiser test on a small sample of beads to confirm the absence of free amines. If the test is positive, perform a second coupling (double coupling) by repeating steps 3-8.
Visualization of the Coupling Workflow
The diagram below illustrates the key steps in the chemical coupling process on the solid-phase resin.
Caption: Workflow of the solid-phase coupling reaction.
Protocol 2: Semi-Quantitative Monitoring of Coupling via Fmoc-Deprotection
This method allows you to assess the efficiency of each coupling step by measuring the amount of Fmoc group cleaved in the following step.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (spectrophotometric grade)
Procedure:
-
After completing the coupling reaction with this compound and washing the resin, add a precise volume of deprotection solution to the resin (e.g., 2 mL).
-
Agitate for a set amount of time (e.g., 10 minutes).
-
Collect the filtrate (the deprotection solution containing the cleaved dibenzofulvene-piperidine adduct).
-
Dilute a small, precise aliquot of the filtrate with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm[5].
-
Interpretation: Compare the absorbance value to that obtained from a previous, known-efficient coupling step. A significantly lower absorbance after the PEG-acid coupling step indicates that the reaction was successful, as there were fewer unreacted amines available for Fmoc deprotection. A high absorbance, similar to previous steps, suggests a failed or inefficient coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Solving solubility issues with Fmoc-NH-PEG10-acid in reaction buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fmoc-NH-PEG10-acid in reaction buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer significantly enhances its solubility in aqueous media.[1][2] It is also soluble in many common organic solvents.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of aqueous and organic solvents. The table below summarizes its solubility in commonly used solvents.
| Solvent Category | Solvent Examples | Solubility |
| Aqueous Buffers | PBS, MES, HEPES | Generally Soluble |
| Organic Solvents | Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Acetonitrile | Soluble |
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound in your reaction:
-
pH: The pH of the buffer can influence the charge of the terminal carboxylic acid, which in turn can affect solubility.
-
Buffer Composition: The type and concentration of salts in the buffer can impact solubility.
-
Temperature: While not always significant for PEG compounds, temperature can play a role in solubility.
-
Concentration: Attempting to dissolve the compound at a very high concentration may lead to precipitation.
-
Purity of the Compound: Impurities can sometimes affect solubility.
Q4: How should I store this compound to maintain its solubility and stability?
A4: It is recommended to store this compound at -20°C in a desiccated environment.[3] For ease of handling, especially for the viscous liquid form, preparing a stock solution in an anhydrous organic solvent like DMF or DMSO is advisable.[4][5] Store stock solutions at -20°C and bring to room temperature before use to prevent moisture condensation.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Problem 1: this compound is not dissolving in my aqueous reaction buffer.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Try dissolving a smaller amount of the compound in the same volume of buffer. It is always recommended to perform a small-scale solubility test first. |
| Inappropriate pH. | The carboxylic acid group has a pKa of approximately 4.28.[1][6] At pH values close to its pKa, solubility might be reduced. Adjusting the pH of the buffer slightly away from this value may improve solubility. |
| Slow dissolution rate. | Gently warm the solution and vortex or sonicate briefly to aid dissolution. |
| Compound has precipitated out of an organic stock solution. | Ensure your organic stock solution is fully dissolved before adding it to the aqueous buffer. If crystals are visible, warm the stock solution until they redissolve. |
Problem 2: The compound precipitates when I add my organic stock solution of this compound to the aqueous reaction buffer.
| Possible Cause | Troubleshooting Step |
| Solvent incompatibility. | The final concentration of the organic solvent in the aqueous buffer may be too high, causing the compound to precipitate. Try using a more concentrated stock solution to minimize the volume of organic solvent added. Alternatively, consider a different co-solvent that is more miscible with your aqueous buffer. |
| "Salting out" effect. | High salt concentrations in the buffer can sometimes reduce the solubility of PEGylated compounds. If possible, try reducing the salt concentration of your buffer. |
| Local concentration upon addition is too high. | Add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Argon or nitrogen gas (optional)
Methodology:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the required volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
(Optional) Purge the vial with argon or nitrogen gas before sealing to minimize exposure to air and moisture.
-
Store the stock solution at -20°C.
Protocol 2: General Procedure for a Bioconjugation Reaction in an Aqueous Buffer
Materials:
-
Stock solution of this compound in DMF or DMSO
-
Your target molecule (e.g., a protein with a primary amine) in a suitable reaction buffer (e.g., PBS, pH 7.4)
-
Coupling agents (e.g., EDC and NHS)
-
Vortex mixer or magnetic stirrer
Methodology:
-
Prepare your target molecule in the desired reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) if you are targeting amines on your molecule.
-
While gently stirring or vortexing the solution of your target molecule, add the required amount of the this compound stock solution dropwise.
-
Add the coupling agents (e.g., EDC and NHS) to the reaction mixture to activate the carboxylic acid of the PEG linker.
-
Allow the reaction to proceed for the desired time at the appropriate temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, SDS-PAGE).
-
Once the reaction is complete, purify the conjugate to remove unreacted reagents.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Technical Support Center: Preventing Aggregation of Peptides with Long PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation, particularly for those containing long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What causes peptides with long PEG linkers to aggregate?
A1: Peptide aggregation is a complex process where peptide chains self-associate to form larger, often insoluble structures.[1] For peptides conjugated with long PEG linkers, several factors contribute to this phenomenon:
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the overall hydrophobicity of the peptide-PEG conjugate can increase, especially if the peptide sequence contains hydrophobic amino acids. This can drive intermolecular hydrophobic interactions, leading to aggregation.
-
Steric Hindrance and Entanglement: Long, flexible PEG chains can become entangled, drawing the attached peptide chains into close proximity and promoting aggregation.
-
Secondary Structure Formation: The peptide component can adopt aggregation-prone secondary structures, such as β-sheets. The PEG linker can sometimes facilitate this by increasing the local concentration of the peptide.
-
Environmental Factors: Solution conditions such as pH, temperature, ionic strength, and the presence of surfaces can significantly influence the stability of the peptide and promote aggregation.[2][3][4]
Q2: How does the length of the PEG linker affect aggregation?
A2: The length of the PEG linker has a dual role in peptide aggregation. On one hand, a long PEG chain can provide a steric shield, preventing the peptide backbones from interacting and aggregating.[5] On the other hand, very long PEG chains can increase the hydrodynamic volume of the conjugate, which may lead to entanglement and subsequent aggregation, particularly at high concentrations. The optimal PEG length to prevent aggregation is often peptide-specific and needs to be determined empirically.[5][6]
Q3: What are the initial signs of peptide aggregation in my experiments?
A3: The initial signs of aggregation can be subtle and may include:
-
Visual Changes: The appearance of turbidity, cloudiness, or visible precipitates in the solution.
-
Changes in Spectroscopic Readings: An increase in light scattering, which can be detected by techniques like UV-Vis spectroscopy (as an increase in absorbance at higher wavelengths, e.g., 340 nm) or Dynamic Light Scattering (DLS).
-
Chromatographic Profile Alterations: The appearance of high molecular weight species or a decrease in the main peak area in Size-Exclusion Chromatography (SEC).
-
Loss of Biological Activity: Aggregation can mask active sites or alter the conformation of the peptide, leading to a reduction or complete loss of its intended function.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues with your PEGylated peptides.
Problem: My peptide solution is cloudy or has visible precipitates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide concentration is too high. | Dilute the peptide solution to a lower concentration. | The solution becomes clear, indicating that aggregation is concentration-dependent. |
| The pH of the buffer is close to the isoelectric point (pI) of the peptide. | Adjust the pH of the buffer to be at least 1-2 units away from the pI. | The peptide becomes more charged, increasing electrostatic repulsion and preventing aggregation. |
| Inappropriate buffer or ionic strength. | Screen different buffer systems (e.g., citrate, phosphate, Tris) and vary the ionic strength by adding salts like NaCl. | An optimal buffer and salt concentration will be identified that stabilizes the peptide. |
| Temperature-induced aggregation. | Store and handle the peptide solution at a lower temperature (e.g., 4°C or on ice). | Aggregation is slowed down or prevented at lower temperatures. |
Problem: I observe high molecular weight peaks in my SEC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of soluble aggregates. | Add excipients to the formulation. | The high molecular weight peaks are reduced or eliminated. |
| Non-specific interactions with the SEC column. | Modify the mobile phase by adding organic solvents (e.g., acetonitrile) or salts. | Peak shape improves, and the elution profile becomes more consistent. |
| Incorrect storage conditions. | Review and optimize storage conditions (temperature, light exposure, container material). | The formation of aggregates over time is minimized. |
Data Presentation: Efficacy of Anti-Aggregation Excipients
The following table summarizes the effective concentrations of commonly used excipients to prevent peptide aggregation. The efficacy can be peptide and condition-dependent.
| Excipient | Effective Concentration Range | Mechanism of Action | Key Considerations |
| Arginine | 50 - 250 mM | Acts as a "chemical chaperone" by suppressing protein-protein interactions and increasing the solubility of unfolded or partially folded states.[7] | Can be effective at physiological pH.[8] |
| Polysorbate 20/80 | 0.01% - 0.1% (w/v) | Non-ionic surfactants that prevent surface-induced aggregation and can stabilize the peptide in solution.[9][10] | The optimal concentration is crucial; higher concentrations can sometimes promote micelle formation and aggregation.[9] |
| Sucrose/Trehalose | 5% - 10% (w/v) | Sugars that act as stabilizers through preferential exclusion, promoting a more compact and stable peptide conformation.[11] | Can also be used as cryoprotectants during lyophilization. |
| Sodium Chloride (NaCl) | 50 - 150 mM | Modulates ionic strength, which can either shield or enhance electrostatic interactions depending on the peptide's charge. | The effect is highly dependent on the peptide sequence and pH. |
Experimental Protocols
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller, monomeric peptides.[12]
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your peptide monomer and potential aggregates.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your peptide and helps to minimize non-specific interactions with the column. A common mobile phase is phosphate-buffered saline (PBS) at a specific pH.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare your peptide sample in the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particulates.
-
Injection and Data Acquisition: Inject a known volume of your sample and collect the chromatogram. Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Analyze the chromatogram to identify and quantify the monomer, dimer, and higher-order aggregate peaks based on their retention times.
Dynamic Light Scattering (DLS) for Aggregate Detection
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles.[3][8]
Methodology:
-
Sample Preparation: Prepare your peptide sample in a suitable buffer. The sample must be free of dust and other contaminants, so filtration through a 0.22 µm filter is critical.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the desired measurement temperature.
-
Cuvette Preparation: Clean the cuvette thoroughly with a solvent and dry it completely.
-
Sample Loading: Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will collect data over a set period.
-
Data Analysis: The software will analyze the correlation function of the scattered light to generate a size distribution profile. Look for the presence of larger species, which indicate aggregation.
Circular Dichroism (CD) for Secondary Structure Analysis
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).[9]
Methodology:
-
Sample Preparation: Prepare the peptide sample in a buffer that does not have a high absorbance in the far-UV region (typically below 200 nm). Phosphate buffers are often a good choice. The peptide concentration should be optimized to give a good signal-to-noise ratio.
-
Instrument Setup: Purge the CD instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV. Turn on the lamp and allow it to stabilize.
-
Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Data Processing: Subtract the buffer baseline from the sample spectrum.
-
Secondary Structure Estimation: Use deconvolution software to analyze the final spectrum and estimate the percentage of each secondary structure element. An increase in the β-sheet content can be indicative of aggregation.
Visualizations
Mechanism of PEG-Peptide Aggregation
Caption: Mechanism of PEG-peptide aggregation.
Troubleshooting Workflow for Peptide Aggregation
Caption: Troubleshooting workflow for peptide aggregation.
Experimental Workflow for Aggregation Analysis
Caption: Experimental workflow for aggregation analysis.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 7. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
Optimizing Fmoc-NH-PEG10-acid reaction times and temperature
Welcome to the technical support center for Fmoc-NH-PEG10-acid. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions with this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug discovery. Its primary applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between a target protein ligand and an E3 ligase ligand.[1][2] It is also utilized in peptide synthesis and for modifying molecules to improve their solubility, stability, and pharmacokinetic properties.[3]
Q2: What are the functional groups of this compound and their respective reactivities?
A2: this compound has two key functional groups:
-
Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, to yield a free primary amine.[3][4]
-
Terminal carboxylic acid: This group can be activated by various coupling reagents (e.g., HATU, EDC/NHS) to react with primary or secondary amines, forming a stable amide bond.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][6] Before use, the reagent should be equilibrated to room temperature before opening to avoid moisture condensation.[7]
Q4: How can I monitor the progress of the Fmoc deprotection and coupling reactions?
A4:
-
Fmoc deprotection: The removal of the Fmoc group can be monitored quantitatively by UV-Vis spectroscopy. The cleavage by piperidine releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[8][9][10] The reaction is complete when the absorbance of the filtrate returns to baseline.
-
Amide coupling: The completion of the coupling reaction, particularly in solid-phase synthesis, can be monitored qualitatively using the Kaiser (ninhydrin) test.[8] A negative result (yellow/brown beads) indicates the absence of free primary amines and thus, a complete reaction. For solution-phase reactions, progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
| Possible Cause | Recommended Solution |
| Incomplete activation of the carboxylic acid. | Ensure the coupling reagent is fresh and active. For HATU, pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve efficiency.[12] For EDC/NHS, ensure the reaction is performed at the optimal pH for activation (pH 4.5-7.2).[13] |
| Steric hindrance from the PEG chain. | Consider increasing the reaction time or temperature. Using a slight excess of the coupling agent and the amine component can also help drive the reaction to completion. |
| Hydrolysis of the activated ester. | For moisture-sensitive coupling reagents like HATU and EDC/NHS, use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Suboptimal reaction temperature. | While many couplings proceed at room temperature, gently heating the reaction (e.g., to 40-50 °C) may improve the reaction rate and yield, especially for sterically hindered substrates. However, be cautious as higher temperatures can also lead to side reactions. |
| Incorrect stoichiometry of reagents. | Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine to ensure complete consumption of the this compound.[12] |
Issue 2: Incomplete Fmoc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient deprotection time. | While standard protocols often suggest short deprotection times (e.g., 2-5 minutes), this may not be sufficient for all substrates. Increase the deprotection time or perform a second deprotection step with fresh reagent.[8] |
| Degradation of the deprotection reagent. | Use a fresh solution of piperidine in DMF. Older solutions can be less effective. |
| Steric hindrance around the Fmoc group. | Consider using a stronger base system, such as a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can accelerate Fmoc removal.[14] |
| Peptide aggregation (in solid-phase synthesis). | Swell the resin adequately before deprotection. Using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), may be beneficial.[15] |
Issue 3: Presence of Side Products
| Possible Cause | Recommended Solution |
| Guanidinylation of the free amine when using excess HATU. | Avoid using a large excess of HATU. The activated ester can be formed first, and then the amine can be added to the reaction mixture.[16][17] |
| Diketopiperazine formation (in solid-phase synthesis). | This is more common with certain dipeptide sequences. Using alternative deprotection conditions, such as DBU/piperazine, can minimize this side reaction.[15] |
| Racemization during coupling. | For chiral molecules, perform the coupling at a lower temperature (e.g., 0 °C) and consider adding a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[18] |
| Reaction of HATU with other nucleophilic groups. | If your molecule contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), they may react with the coupling reagent. Protecting these groups prior to the coupling reaction may be necessary.[19] |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for coupling this compound to a primary amine in solution phase.
Materials:
-
This compound
-
Amine-containing substrate
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-5.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing substrate (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature. The reaction time can vary from 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Once the reaction is complete, the product can be isolated by standard work-up and purification procedures.
Protocol 2: Fmoc Deprotection
This protocol outlines a standard procedure for removing the Fmoc protecting group.
Materials:
-
Fmoc-protected substrate
-
20% (v/v) Piperidine in DMF
-
DMF
Procedure:
-
Dissolve the Fmoc-protected substrate in 20% piperidine in DMF.
-
Stir the mixture at room temperature. A typical procedure involves two deprotection steps.[8]
-
First, stir for 2-5 minutes, then remove the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and stir for an additional 5-20 minutes.[8][20]
-
Monitor the completion of the reaction by TLC or by UV-Vis spectroscopy of the filtrate.[8]
-
Once the deprotection is complete, wash the product thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Data Presentation
The optimal reaction time and temperature for both amide coupling and Fmoc deprotection are highly dependent on the specific substrates and reagents used. The following tables provide general guidelines and influencing factors.
Table 1: General Conditions for Amide Coupling of this compound
| Parameter | Typical Range | Influencing Factors |
| Temperature | 0 °C to 50 °C | - Steric hindrance of substrates (higher temperature may be needed).- Potential for side reactions (lower temperature minimizes racemization). |
| Reaction Time | 30 minutes to 24 hours | - Reactivity of the amine.- Concentration of reactants.- Efficiency of the coupling reagent. |
| Equivalents of Coupling Reagent | 1.0 to 1.5 | - Higher equivalents can increase reaction rate but may lead to side reactions. |
| Equivalents of Base (e.g., DIPEA) | 2.0 to 5.0 | - Neutralizes the acid formed and facilitates the reaction. |
Table 2: General Conditions for Fmoc Deprotection
| Parameter | Typical Range | Influencing Factors |
| Temperature | Room Temperature to 90 °C | - Higher temperatures can significantly shorten reaction times but may promote side reactions like β-elimination.[14] |
| Reaction Time | 5 to 30 minutes | - Concentration of piperidine.- Steric hindrance around the Fmoc group. |
| Piperidine Concentration | 20% (v/v) in DMF | - Lower concentrations may be used but will require longer reaction times.[9] |
Visualizations
Caption: A typical experimental workflow for the utilization of this compound.
Caption: A logical troubleshooting guide for low product yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc-N-amido-PEG10-acid, 2101563-45-3 | BroadPharm [broadpharm.com]
- 5. Fmoc-n-amido-peg10-acid | 2101563-45-3 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. peptide.com [peptide.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
Troubleshooting incomplete Fmoc deprotection from PEG linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection from Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the next amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection, especially with PEG linkers?
Several factors can lead to inefficient Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets.[2][3] This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[2] This is a common issue in sequences with repeating hydrophobic residues.[2] While PEG linkers are designed to improve solvation, severe aggregation can still occur.[4]
-
Sterically Hindered Amino Acids: Amino acids with bulky side chains, such as Valine (Val), Isoleucine (Ile), or α,α-disubstituted amino acids like Aminoisobutyric acid (Aib), can sterically impede the approach of the deprotection reagent.[5]
-
Poor Solvation/Resin Swelling: Inadequate swelling of the resin or poor solvation of the peptide-resin complex can hinder the diffusion of reagents.[1][5] PEG-based resins generally exhibit excellent swelling in common SPPS solvents, but proper initial swelling is still crucial.
-
Suboptimal Reagents or Protocols: Using degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can lead to incomplete deprotection.[1] Standard protocols may not be adequate for "difficult" sequences.[5]
Q3: How can I detect if Fmoc deprotection is incomplete?
You can monitor the completeness of the deprotection step using several qualitative and quantitative methods.
-
Qualitative Colorimetric Tests: These are performed on a small sample of resin beads.
-
Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines.[2] A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[1][2] Note that this test is unreliable for N-terminal proline, which gives a reddish-brown color.[1][2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative chromogenic test for detecting primary amines.[2]
-
Chloranil Test: This test is specifically used to detect secondary amines, such as N-terminal proline.[2]
-
-
Quantitative Analytical Methods:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine.[2][5] This adduct has a characteristic UV absorbance around 301-312 nm.[2] By monitoring the absorbance of the solution flowing from the reactor, you can track the reaction's progress in real-time.[2] Many automated peptide synthesizers use this method to extend deprotection times automatically until completion.[2]
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can confirm the issue. Incomplete deprotection will result in a mass that is 222.24 Da higher than the expected peptide mass, corresponding to the Fmoc group.[4] HPLC analysis will show a later-eluting, more hydrophobic peak for the Fmoc-protected peptide alongside the desired product peak.[4]
-
Q4: How can I improve Fmoc deprotection efficiency for a difficult sequence on a PEG linker?
If you have confirmed incomplete deprotection, consider the following protocol modifications:
-
Extend Deprotection Time: The simplest approach is to increase the duration of the deprotection step or perform a second deprotection with a fresh solution of 20% piperidine in DMF.[5]
-
Use a Stronger Base: For particularly stubborn sequences, a stronger base cocktail can be more effective. A common alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4] A mixture of 2% DBU and 20% piperidine in DMF can significantly enhance deprotection kinetics.[4][5]
-
Incorporate Chaotropic Agents: To disrupt secondary structures and minimize peptide aggregation, you can add a low concentration of a chaotropic salt, like guanidinium chloride, to the deprotection solution.[4]
-
Optimize Solvent: While DMF is standard, N-methylpyrrolidone (NMP) can sometimes improve solvation and deprotection efficiency due to its more polar nature.[6][7]
Troubleshooting Workflow & Decision Making
The following diagrams provide a logical workflow for diagnosing and resolving incomplete Fmoc deprotection issues.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.
Data Summary and Protocols
Table 1: Comparison of Fmoc Deprotection Cocktails
| Reagent Cocktail | Composition | Typical Reaction Time | Use Case | Cautions |
| Standard | 20% Piperidine in DMF | 15 - 30 minutes | Routine synthesis | May be insufficient for difficult sequences.[5] |
| Strong Base | 2% DBU + 20% Piperidine in DMF | 5 - 15 minutes | Sterically hindered residues, aggregated peptides | DBU is a very strong, non-nucleophilic base; may promote side reactions. Use judiciously.[5] |
| Alternative Base | 5% Piperazine + 2% DBU in NMP | Variable | Difficult sequences | Piperazine may be a safer alternative to piperidine.[4][8] |
| Alternative Solvent | 20% Piperidine in NMP | 10 - 20 minutes | To improve solvation | NMP is more polar than DMF and can sometimes disrupt aggregation.[6][7] |
Table 2: Qualitative Tests for Primary Amines
| Test | Positive Result (Free Amine) | Negative Result (Fmoc-Protected) | Notes |
| Kaiser (Ninhydrin) | Dark Blue/Purple Beads | Yellow/Colorless Beads | Not reliable for N-terminal Proline (gives a reddish-brown color).[1][2] |
| TNBS | Orange/Red Beads | Colorless Beads | A sensitive alternative to the Kaiser test.[2] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[5]
-
Initial Wash: Drain the swelling solvent.
-
First Deprotection: Add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[5]
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (2 times).[5]
-
Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[5]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Confirmation: Perform a Kaiser test (Protocol 3) to confirm the presence of a free primary amine before proceeding to the next coupling step.[5]
Protocol 2: DBU-Based Fmoc Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a fresh deprotection solution of 2% DBU and 20% piperidine in DMF.[5]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully if using an automated synthesizer with UV monitoring.[5]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure all traces of DBU and piperidine are removed.
-
Confirmation: Perform a Kaiser test (Protocol 3) to confirm complete deprotection.
Protocol 3: Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.[1]
-
Prepare Reagents:
-
Sample Collection: Take a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Understanding the mechanism helps in troubleshooting potential issues.
Caption: The mechanism of Fmoc group removal by piperidine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for PEGylated Compounds
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted Fmoc-NH-PEG10-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | ~751.86 g/mol [1][2][3][4][5] | This relatively low molecular weight will influence the choice of chromatography media or dialysis membrane cutoff. |
| Appearance | Viscous liquid or oil[1][4] | Its non-crystalline nature can make handling and some purification techniques like precipitation challenging.[6] |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[3] | It is also soluble in many organic solvents like methanol, DMF, and DCM. This dual solubility impacts the choice of chromatographic mobile phases. |
| Functional Groups | Fmoc-protected amine, terminal carboxylic acid.[3] | The acidic nature of the carboxylic acid and the hydrophobicity of the Fmoc group can be exploited for certain purification methods like ion exchange or reversed-phase chromatography. |
Q2: What are the primary methods for removing unreacted this compound from a small molecule conjugate?
A2: The most common methods for removing unreacted PEG linkers from small molecule conjugates are based on differences in physical and chemical properties between the desired product and the excess reagent. These include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity.[7][]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume (size).[]
-
Solid-Phase Extraction (SPE): A cartridge-based chromatography method for sample cleanup and separation.[9]
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Precipitation/Crystallization: Can sometimes be used if the product has significantly different solubility characteristics than the PEG linker.
Q3: Which purification method is the most suitable for my experiment?
A3: The choice of purification method depends on several factors, including the properties of your target molecule, the scale of your reaction, and the required purity of the final product. The table below provides a comparison to guide your decision.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Separation based on hydrophobicity. | High resolution and purity achievable.[] Well-established for small molecules. | Can be time-consuming for large scales. May require method development. | Achieving high purity of small to medium-sized batches. Separating products with a significant difference in hydrophobicity from the PEG linker. |
| SEC | Separation based on molecular size. | Good for removing small molecules from larger ones.[] Generally mild conditions. | May have poor resolution if the product and unreacted PEG are of similar size. Sample dilution occurs.[11] | When the molecular weight of the product is significantly larger than the unreacted PEG linker (~3-5 times larger). |
| SPE | Adsorption chromatography. | Fast, simple, and suitable for high-throughput screening. Good for sample cleanup. | Lower resolution compared to HPLC. Capacity can be limited. | Rapid removal of excess PEG from small-scale reactions or for initial sample cleanup before a higher resolution method. |
| LLE | Differential solubility. | Simple, inexpensive, and scalable. | Can be labor-intensive. Emulsion formation can be an issue. Requires significant solubility differences. | When the product and the unreacted PEG have very different solubilities in two immiscible solvents (e.g., one is highly water-soluble and the other is highly organic-soluble). |
| Precipitation | Differential solubility. | Can be simple and scalable. | May not be effective for oily PEGylated compounds.[6] Potential for co-precipitation and loss of product. | When the product is a solid with low solubility in a solvent where the unreacted PEG is highly soluble. |
Troubleshooting Guide
Problem 1: My product and the unreacted this compound co-elute during reversed-phase chromatography.
-
Possible Cause: The hydrophobicity of your product and the unreacted PEG linker are too similar for effective separation under the current conditions. The Fmoc group on the unreacted PEG makes it quite hydrophobic.
-
Recommended Solutions:
-
Optimize the Gradient: Use a shallower gradient to increase the separation between peaks.[7]
-
Change the Mobile Phase:
-
Try a different organic modifier (e.g., switch from acetonitrile to methanol or isopropanol).
-
Add a different ion-pairing agent to the mobile phase.
-
-
Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to C8 or phenyl-hexyl) to alter the selectivity.[7]
-
Problem 2: I am still seeing unreacted PEG in my product after size-exclusion chromatography.
-
Possible Cause: The size difference between your product and the unreacted PEG is not sufficient for baseline separation with the current SEC column.
-
Recommended Solutions:
-
Use a Longer Column: A longer column increases the path length and can improve resolution.
-
Use a Column with a Smaller Pore Size: This can enhance the separation of smaller molecules.
-
Optimize the Flow Rate: A slower flow rate often leads to better resolution.[11]
-
Consider an Alternative Technique: If the size difference is minimal, SEC may not be the ideal method. Consider RP-HPLC or SPE.
-
Problem 3: My PEGylated product is an oil and I cannot purify it by precipitation.
-
Possible Cause: PEGylated compounds, especially those with shorter PEG chains, are often oils or waxes, making precipitation difficult.[6]
-
Recommended Solutions:
-
Utilize Chromatography: This is the most common and effective approach for purifying oily PEGylated compounds.
-
Complexation: A novel approach involves complexing the PEGylated compound with magnesium chloride to form a solid, which can facilitate isolation. This complex can often be used directly in subsequent steps or the magnesium chloride can be removed later.[6]
-
Experimental Protocols
Detailed Methodology for Reversed-Phase HPLC (RP-HPLC) Purification
Objective: To achieve high purity by separating the target PEGylated small molecule from unreacted this compound and other impurities based on hydrophobicity.
-
Materials:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude reaction mixture.
-
0.22 µm syringe filters.
-
-
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized for your compound but a starting point could be a gradient of 10% to 90% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions as the compounds elute from the column, monitoring the separation by UV absorbance at a relevant wavelength (e.g., 254 nm or 280 nm).
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
-
Detailed Methodology for Solid-Phase Extraction (SPE) Cleanup
Objective: To quickly remove the majority of unreacted this compound from the reaction mixture. This is often used as a preliminary cleanup step.
-
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange if the product is basic, or reversed-phase if separating by hydrophobicity).
-
SPE manifold.
-
Appropriate solvents for conditioning, loading, washing, and eluting.
-
Crude reaction mixture.
-
-
Procedure (Example using Mixed-Mode Cation Exchange for a basic product):
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., 4% phosphoric acid in water).
-
Loading: Acidify the crude reaction mixture and load it onto the cartridge. The basic product and other basic components will bind to the cation exchange resin.
-
Washing:
-
Wash with an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic impurities.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar impurities. Unreacted this compound should be washed away in these steps.
-
-
Elution: Elute the purified basic product with a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Analysis and Concentration: Analyze the eluate for purity and concentrate to obtain the final product.
-
Visualization
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-N-amido-PEG10-acid, 2101563-45-3 | BroadPharm [broadpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. allumiqs.com [allumiqs.com]
- 11. benchchem.com [benchchem.com]
Side reactions of Fmoc chemistry in solid-phase peptide synthesis
Welcome to the technical support center for Fmoc Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues you may encounter.
Aspartimide Formation
Q1: What is aspartimide formation and why is it problematic in Fmoc-SPPS?
A: Aspartimide formation is a major side reaction that occurs during Fmoc-based SPPS, particularly when using piperidine for Fmoc deprotection.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group to form a five-membered succinimide ring.[2]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[2]
-
Purification Challenges: These byproducts often have the same mass and similar chromatographic retention times as the desired peptide, making purification difficult or impossible.[3][4]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A: The tendency for aspartimide formation is highly sequence-dependent.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2]
-
Asp-Asn (D-N) [2]
-
Asp-Ser (D-S) [2]
-
Asp-Thr (D-T) [2]
-
Asp-Arg (D-R) [2]
Q3: How can I prevent or minimize aspartimide formation?
A: Several strategies can be employed to suppress aspartimide formation:
-
Use of Sterically Hindered Protecting Groups for Asp: Replacing the standard tert-butyl (tBu) protecting group with a bulkier one can sterically hinder the cyclization reaction.
Protecting Group % Desired Peptide (VKDGYI model) Reference Fmoc-Asp(OtBu)-OH Low [3] Fmoc-Asp(OMpe)-OH Moderate [3] Fmoc-Asp(OBno)-OH Very High [3] Table 1: Comparison of Asp side-chain protecting groups in preventing aspartimide formation after prolonged piperidine treatment.[3] -
Modification of Deprotection Conditions:
-
Add HOBt to Piperidine: Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can significantly reduce aspartimide formation.[4][5]
-
Use a Weaker Base: Using a weaker base like piperazine instead of piperidine can also suppress this side reaction.[4]
-
Add Organic Acids: The addition of small amounts of organic acids to the piperidine solution has been shown to efficiently prevent aspartimide formation.[6]
-
-
Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the amino acid following the Asp residue prevents it from acting as a nucleophile. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are used for this purpose.[5]
Diketopiperazine (DKP) Formation
Q1: What is diketopiperazine (DKP) formation and when does it occur?
A: Diketopiperazine (DKP) formation is a side reaction that primarily occurs at the dipeptide stage of SPPS.[5][7] It involves the intramolecular nucleophilic attack of the N-terminal amine of the second amino acid on the ester linkage to the resin. This cleaves the dipeptide from the resin as a cyclic diketopiperazine, leading to a truncated peptide and low yields.[7][8] This reaction is particularly common in Fmoc-based synthesis.[5][7]
Q2: Which sequences are most prone to DKP formation?
A: Sequences containing Proline as either the first or second amino acid are especially prone to DKP formation.[5][7][8] This is due to the cis-amide bond favored by proline, which pre-organizes the peptide chain for cyclization.[8]
Q3: How can I prevent DKP formation?
A: Several methods can be used to minimize or prevent DKP formation:
-
Use of Sterically Hindered Resins: Employing a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, sterically hinders the intramolecular cyclization.[5][7][8]
-
Coupling of a Pre-formed Dipeptide: Instead of coupling the first two amino acids sequentially, a pre-formed Fmoc-dipeptide (Fmoc-AA2-AA1-OH) can be coupled to the resin. This bypasses the vulnerable dipeptide-resin intermediate stage.[7][8] Note that this carries a risk of racemization if the C-terminal amino acid of the dipeptide is not Gly or Pro.[7]
-
Optimized Deprotection Strategy: Using an alternative Fmoc-removal solution such as 2% DBU/5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[9][10]
Side Reactions of Specific Amino Acids
Arginine (Arg)
Q1: What are the common side reactions involving Arginine during Fmoc-SPPS?
A: The primary side reactions involving Arginine are:
-
δ-Lactam Formation: During the coupling step, the activated carboxyl group of an Fmoc-Arg residue can be attacked by its own guanidinium side chain, forming a stable six-membered lactam. This leads to the formation of deletion sequences as the lactam is unable to couple.[11]
-
Sulfonation of Tryptophan: During the final TFA cleavage, the sulfonyl-based protecting groups on the Arginine side chain (e.g., Pbf, Pmc) can be cleaved and subsequently modify susceptible residues, particularly Tryptophan.[11][12]
Q2: How can I minimize Arginine-related side reactions?
A:
-
For δ-Lactam Formation: Optimize the coupling protocol by using a smaller excess of Fmoc-Arg(Pbf)-OH and coupling reagents, or perform a double coupling.[11]
-
For Sulfonation: Use an effective scavenger cocktail during TFA cleavage. Reagent K (TFA/phenol/water/thioanisole/EDT) is highly effective.[13] Using Fmoc-Trp(Boc)-OH for Tryptophan incorporation also prevents this side reaction.[5]
| Arginine Protecting Group | Advantages | Disadvantages |
| Pbf | Most commonly used, high acid lability, reduced Trp alkylation vs. Pmc.[11] | Can still lead to δ-lactam formation.[11] |
| Pmc | More acid labile than Mtr.[11] | Higher incidence of Trp alkylation than Pbf.[11] |
| Mtr | Less prone to side reactions during synthesis. | Requires harsher cleavage conditions.[11] |
| Table 2: Comparison of common Arginine side-chain protecting groups. |
Cysteine (Cys)
Q1: What are the major side reactions for Cysteine in Fmoc-SPPS?
A: Cysteine is prone to several side reactions:
-
Racemization: The chiral center of Cysteine can epimerize, especially during activation for coupling.[14][15]
-
β-elimination: Peptides with a C-terminal Cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group, forming a dehydroalanine residue. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct (+51 Da mass shift).[5]
-
S-alkylation: During final cleavage, particularly from Wang resin, carbocations from the linker can alkylate the Cysteine thiol group.[5][16]
Q2: How can I prevent Cysteine side reactions?
A:
-
For Racemization: Use carbodiimide-based activators like DIC with additives such as HOBt or 6-Cl-HOBt.[14][17] Using sterically hindered and electron-donating protecting groups like Mmt or Thp can also reduce racemization.[18]
-
For β-elimination: Using a sterically bulky protecting group like trityl (Trt) can minimize this side reaction.[5] A modified deprotection cocktail of 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF is also effective.[18][19]
-
For S-alkylation: Use a cleavage cocktail with effective scavengers like triisopropylsilane (TIS).[5]
General Side Reactions
Q1: What is racemization and how can it be controlled?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers. Cysteine and Histidine are particularly prone to racemization.[5][17]
Control Strategies:
-
Coupling Reagents: Additives like HOBt, HOAt, or OxymaPure can suppress racemization.[5][7][20]
-
Base: Use a weaker, sterically hindered base like collidine or N-methylmorpholine instead of DIPEA during coupling.[21]
-
Temperature: Perform coupling reactions at lower temperatures (e.g., 0°C) to reduce the rate of racemization.[20]
Q2: What causes peptide aggregation and how can it be overcome?
A: Aggregation occurs when peptide chains associate through hydrogen bonding, leading to poor swelling of the resin and incomplete deprotection and coupling reactions.[5]
Troubleshooting Steps:
-
Solvent: Switch to N-methylpyrrolidone (NMP) or add chaotropic salts or DMSO to the solvent to disrupt hydrogen bonds.[5]
-
Temperature: Couple at a higher temperature or use microwave irradiation.[5]
-
Backbone Modification: Introduce pseudoproline dipeptides, which disrupt secondary structure formation.[5][14]
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive to Minimize Aspartimide Formation
This protocol describes the Fmoc deprotection step with the addition of HOBt to suppress aspartimide formation.[2]
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hydroxybenzotriazole (HOBt)
Reagent Preparation:
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[2]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10-minute intervals.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and byproducts.[2]
Protocol 2: Coupling of a Pre-formed Fmoc-Dipeptide to Prevent DKP Formation
This protocol is for coupling a pre-formed dipeptide to the resin, a key strategy to bypass DKP formation.[8]
Materials:
-
Deprotected resin (with free amine)
-
Fmoc-Xaa-Pro-OH dipeptide (or other target dipeptide)
-
DIC (Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF
Procedure:
-
Resin Swelling: Swell the deprotected resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-Xaa-Pro-OH dipeptide and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 15-20 minutes at room temperature.[8]
-
Coupling: Add the filtered, activated dipeptide solution to the swollen resin.
-
Reaction: Allow the coupling reaction to proceed for at least 4 hours, or until a test for the free amine (e.g., Kaiser test) is negative.
-
Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess reagents.[8]
Protocol 3: Final Cleavage with Reagent K
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using Reagent K, which is effective at scavenging reactive cations and preventing modification of sensitive residues.[13]
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
Reagent Preparation:
-
Reagent K: Prepare the cleavage cocktail by mixing the following components: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[13]
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add Reagent K to the dry peptide-resin (typically 10 mL per gram of resin).[14]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digital.csic.es [digital.csic.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Best storage conditions to prevent Fmoc-NH-PEG10-acid degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions and troubleshooting strategies to prevent the degradation of Fmoc-NH-PEG10-acid during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage (months to years), it is recommended to store this compound at -20°C.[1][2] For short-term storage (days to weeks), 4°C is acceptable. Some suppliers also suggest storage at 2-8°C under an inert gas like nitrogen or argon.[3]
Q2: How should I handle this compound upon receiving it?
This compound is typically a viscous liquid.[1] It is advisable to warm the vial to room temperature before opening to minimize moisture condensation. For accurate dispensing, consider dissolving the entire contents in a suitable solvent and aliquoting for single-use applications to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.[3] It is also soluble in many common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). For hydrophobic or neutral peptides, organic solvents like DMSO or isopropanol may be necessary to aid dissolution.[4]
Q4: What are the primary degradation pathways for this compound?
The two primary points of degradation are the Fmoc protecting group and the polyethylene glycol (PEG) chain.
-
Fmoc Group: The Fmoc group is labile to basic conditions and can be prematurely cleaved by amines, such as piperidine, which is commonly used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[3]
-
PEG Chain: The PEG chain is susceptible to oxidation, which can be accelerated by the presence of trace metals and hydrogen peroxide.[5] This can lead to the formation of impurities such as formic acid.[5]
The carboxylic acid group is generally stable and does not readily undergo hydrolysis under typical physiological conditions.[6]
Troubleshooting Guide
Issue 1: Premature Cleavage of the Fmoc Group
Symptoms:
-
Lower than expected yield of the final product.
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.
-
A positive Kaiser test (indicating free primary amines) on resin beads before the intended deprotection step.
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Solvents | Solvents like DMF can degrade over time to form amines, which can cause premature Fmoc removal. Use fresh, high-purity solvents for all steps. |
| Basic Impurities in Reagents | Ensure all reagents are free from basic contaminants. |
| Prolonged Exposure to Basic Conditions | Minimize the time the peptide-resin is exposed to basic conditions. |
| Elevated Temperatures | Avoid high temperatures during coupling and washing steps, as this can accelerate Fmoc cleavage. |
Issue 2: Incomplete Coupling Reactions
Symptoms:
-
Low yield of the desired peptide.
-
Presence of truncated sequences in the crude product, as observed by HPLC and mass spectrometry.
-
A positive Kaiser test after the coupling step, indicating unreacted free amines.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, hindering access of reagents. To mitigate this, consider switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave-assisted synthesis. |
| Steric Hindrance | The PEG linker can sometimes cause steric hindrance. Double coupling or increasing the coupling time may be necessary. |
| Poor Reagent Quality | Use fresh, high-quality amino acids and coupling reagents. |
Issue 3: Oxidation of the PEG Chain
Symptoms:
-
Presence of unexpected impurities with altered mass in the final product.
-
Reduced biological activity of the PEGylated molecule.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxidizing Agents | Ensure all solvents and reagents are free from peroxides and other oxidizing agents. |
| Exposure to Air and Light | Store this compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light. |
| Trace Metal Contamination | Use high-purity reagents and solvents to minimize trace metal contamination that can catalyze oxidation.[5] The addition of antioxidants like ascorbic acid can also help prevent oxidation.[5] |
Quantitative Data on Stability and Degradation
| Parameter | Condition | Observation |
| Recommended Long-Term Storage | -20°C | Stable for up to 3 years in pure form.[2] |
| Recommended Short-Term Storage | 4°C | Stable for up to 2 years in pure form.[2] |
| Storage in Solvent | -80°C | Stable for up to 6 months.[2] |
| Storage in Solvent | -20°C | Stable for up to 1 month.[2] |
| Fmoc Deprotection Kinetics (Fmoc-Val) | 20% Piperidine in DMF | Half-life of ~6-7 seconds.[7] |
| Fmoc Deprotection Kinetics (Fmoc-Leu) | 20% Piperidine in DMF | ~80% deprotection in 3 minutes.[8] |
| Fmoc Deprotection Kinetics (Fmoc-Arg(Pbf)) | 20% Piperidine in DMF | Requires a minimum of 10 minutes for efficient deprotection.[8] |
| PEG Chain Oxidation | Presence of H2O2 and trace metals | Accelerated degradation.[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
Reverse-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample diluent: 50:50 water/acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the sample diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 265 nm (for the Fmoc group)
-
Column temperature: 25°C
-
Gradient:
Time (min) %B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main compound and the relative percentage of any impurities. Degradation products may appear as earlier or later eluting peaks.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H NMR can be used to confirm the structure of this compound and to detect the presence of degradation products.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key expected signals:
-
Aromatic protons of the Fmoc group: ~7.2-7.8 ppm
-
PEG methylene protons: ~3.6 ppm (a broad singlet)
-
Protons adjacent to the amide and carboxylic acid groups will have distinct chemical shifts.
-
-
-
Data Analysis:
-
Fmoc Cleavage: The appearance of signals corresponding to dibenzofulvene (~6.2 ppm) indicates cleavage of the Fmoc group.
-
PEG Degradation: Changes in the broad PEG signal or the appearance of new signals in the aliphatic region may suggest degradation of the PEG chain.
-
Quantitative Analysis: For quantitative analysis of degradation, an internal standard with a known concentration can be added to the sample. The relative integration of the product and impurity peaks to the internal standard can be used to determine their concentrations.
-
Protocol 3: Kaiser Test for Detection of Free Primary Amines
This qualitative test is used to confirm the completion of Fmoc deprotection during solid-phase peptide synthesis.[9][10][11]
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of water, then 1 mL of this solution diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the beads in a small test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation of Results:
-
Intense Blue Color: Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Colorless: Indicates the absence of free primary amines (incomplete deprotection).
-
Visual Guides
Caption: A logical workflow for troubleshooting experiments involving this compound.
Caption: Key functional groups and potential degradation points of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-n-amido-peg10-acid CAS#: 2101563-45-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
Navigating the Purification of Large PEGylated Molecules: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification yield of large PEGylated molecules. The following information, presented in a direct question-and-answer format, addresses specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PEGylated proteins?
A1: The most prevalent chromatography-based techniques for purifying PEGylated proteins are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[1] Each method separates molecules based on different physicochemical properties. IEX separates based on surface charge, SEC based on hydrodynamic volume, and HIC based on hydrophobicity.[2] Non-chromatographic techniques like tangential flow filtration (TFF) are also employed, particularly for buffer exchange and concentration.[3][4]
Q2: How does PEGylation affect a protein's behavior during purification?
A2: PEGylation significantly alters a protein's properties. The attached PEG chains can shield the protein's surface charges, which reduces its interaction with IEX resins.[2] This modification also dramatically increases the molecule's hydrodynamic radius, making SEC a suitable separation method.[2] Furthermore, PEGylation can modify the protein's hydrophobicity, which is the basis for separation in HIC.
Q3: How can I efficiently remove unreacted PEG from my sample?
A3: Unreacted PEG can be removed using methods that separate molecules based on size. Size Exclusion Chromatography (SEC) is very effective at separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[2] Dialysis or diafiltration using a membrane with a molecular weight cut-off (MWCO) significantly smaller than the PEGylated product but larger than the unreacted PEG is also a common and effective method.[5]
Q4: How do I stop the PEGylation reaction before purification?
A4: For reactions involving NHS-ester chemistry, the reaction can be quenched by adding a reagent containing a primary amine.[5] Common quenching agents include Tris buffer, glycine, or ethanolamine. These molecules will react with any remaining active NHS esters on the PEG, rendering them inert.[5][6][7][8] A typical procedure involves adding the quenching agent to a final concentration of 20-100 mM and incubating for at least 15-30 minutes at room temperature.[5][7]
Troubleshooting Guide
Low Purification Yield
Q5: My recovery of the PEGylated product is low after purification. What are the possible causes and solutions?
A5: Low recovery can stem from several factors depending on the purification method.
-
Product Adsorption: The PEGylated protein may be non-specifically binding to the chromatography resin or filtration membranes.
-
Solution: For SEC and IEX, consider adding modifiers to your mobile phase, such as arginine, to reduce non-specific interactions. For TFF, select membranes with low protein binding characteristics.
-
-
Precipitation/Aggregation: The buffer conditions may not be optimal, leading to the precipitation and loss of your PEGylated molecule.
-
Solution: Optimize buffer pH and ionic strength. The addition of excipients like arginine and glutamate can also improve solubility and long-term stability.[9]
-
-
Inefficient Elution (IEX/HIC): The elution conditions may not be strong enough to release the PEGylated protein from the column.
-
Solution: Optimize the salt gradient or pH for elution in IEX. For HIC, a steeper decrease in salt concentration or the addition of a mild organic modifier might be necessary.
-
-
Incorrect MWCO (TFF/Dialysis): The molecular weight cut-off of the membrane may be too large, leading to product loss.
-
Solution: Use a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of your PEGylated product.[4]
-
Poor Resolution and Purity
Q6: I am having difficulty separating the different PEGylated species (e.g., mono-, di-, un-PEGylated). How can I improve the resolution?
A6: Achieving high resolution between different PEGylated forms can be challenging.
-
Suboptimal Chromatography Method: The chosen method may not be ideal for your specific molecule.
-
Solution: Ion Exchange Chromatography (IEX) is often the method of choice for separating PEGylated species due to the charge-shielding effect of the PEG chains, which differs with the degree of PEGylation.[10] SEC can be effective for separating un-PEGylated protein from PEGylated forms, but may not resolve mono- and di-PEGylated species if the size difference is not significant.[11][12]
-
-
Poor Column Performance: The chromatography column may not be providing adequate separation.
-
Solution: For SEC, using a longer column or a column with a smaller particle size can enhance resolution. For IEX, optimizing the gradient slope is crucial; a shallower gradient often improves the separation of closely related species.
-
-
Sample Overload: Loading too much sample onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the sample load to be within the dynamic binding capacity of the column.
-
Product Aggregation
Q7: My PEGylated product is aggregating during or after purification. What can I do to prevent this?
A7: Aggregation is a common issue, particularly with large, complex molecules.
-
Harsh Buffer Conditions: The pH or salt concentration of the buffers used during purification may be promoting aggregation.
-
Solution: Screen different buffer conditions to find the optimal pH and ionic strength for your molecule's stability. The use of additives like arginine can suppress aggregation.[13]
-
-
High Protein Concentration: Concentrating the PEGylated protein to high levels can induce aggregation.
-
Solution: Determine the maximum stable concentration for your product. If high concentrations are necessary, screen for formulation buffers that enhance stability.
-
-
Physical Stress: High shear forces during pumping or harsh mixing can cause aggregation.
-
Solution: Optimize the flow rate in chromatography and the mixing speed in TFF to minimize shear stress. Performing purification steps at lower temperatures (e.g., 4°C) can also help.
-
Data Presentation
Table 1: Comparison of Dynamic Binding Capacity (DBC) of Different Anion Exchange Resins for PEGylated Bovine Serum Albumin (BSA)
| Resin Type | Base Matrix | DBC for Native BSA (mg/mL) | DBC for 12 kDa PEG-BSA (mg/mL) | DBC for 30 kDa PEG-BSA (mg/mL) |
| Q Sepharose Fast Flow | Agarose | ~110 | ~25 | ~10 |
| Q Sepharose XL | Agarose | ~120 | ~30 | ~15 |
| SOURCE 30Q | Polystyrene/Divinylbenzene | ~70 | ~5 | <1 |
| UNOsphere Q | Hydrophilic Polymer | ~85 | ~10 | ~2 |
| POROS 50 HQ | Polystyrene/Divinylbenzene | ~80 | ~8 | <1 |
| Toyopearl SuperQ-650M | Methacrylate | ~90 | ~15 | ~5 |
Data synthesized from literature to illustrate trends. Actual values are protein and condition dependent.[2][14]
Table 2: Troubleshooting Summary for Low Purification Yield
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Product adsorption to column/membrane | Add modifiers (e.g., arginine) to the mobile phase. |
| Aggregation and precipitation | Optimize buffer pH, ionic strength, and consider stabilizing excipients. | |
| Inefficient elution from column | Optimize elution gradient (salt or pH). | |
| Product loss through membrane | Use a membrane with a smaller MWCO (3-6x smaller than the product). |
Experimental Protocols
Protocol 1: Quenching of NHS-Ester PEGylation Reaction
This protocol describes a general procedure for stopping a PEGylation reaction that utilizes an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
PEGylation reaction mixture
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
Procedure:
-
Once the PEGylation reaction has proceeded for the desired amount of time, add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching agent should be between 20 mM and 100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture for a final concentration of 50 mM.[5]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7]
-
The quenched reaction mixture is now ready for purification to remove the PEGylated protein from unreacted PEG, quenching agent, and other byproducts.
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for purifying a PEGylated protein from unreacted PEG and other small molecules.
Materials:
-
Quenched PEGylation reaction mixture
-
SEC column with an appropriate fractionation range for the size of the PEGylated protein
-
SEC mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.
-
Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. To ensure optimal resolution, the injection volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the mobile phase at a constant, optimized flow rate. The larger PEGylated protein will elute first, followed by the smaller unreacted protein, and finally the unreacted PEG reagent.
-
Fraction Collection: Collect fractions corresponding to the elution peaks.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy) to identify the fractions containing the purified PEGylated protein.
Visualizations
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repligen.com [repligen.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpesys.com [bpesys.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Impact of PEGylation: A Comparative Guide to Fmoc-NH-PEG10-acid and Other PEG Linker Lengths
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the successful development of novel therapeutics and research compounds. The length of the PEG chain, in particular, can profoundly influence the physicochemical properties, pharmacokinetics, and biological activity of the final conjugate. This guide provides an objective comparison of Fmoc-NH-PEG10-acid with other commonly used Fmoc-NH-PEG-acid linkers of varying lengths, supported by experimental data and detailed protocols to inform your selection process.
The use of heterobifunctional linkers, such as Fmoc-NH-PEG-acid, is integral to modern bioconjugation, peptide synthesis, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The Fmoc-protected amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the terminal carboxylic acid provides a reactive handle for conjugation to various molecules. The PEG spacer itself imparts favorable properties, most notably enhanced hydrophilicity, which can overcome solubility and aggregation challenges often encountered with hydrophobic peptides and small molecules.[1][2]
The Influence of PEG Linker Length: A Balancing Act
The number of ethylene glycol units in a PEG linker is not a trivial parameter. A growing body of evidence demonstrates that linker length can significantly impact:
-
Solubility and Aggregation: Longer PEG chains generally lead to increased aqueous solubility and reduced aggregation of the conjugated molecule.[2] This is attributed to the hydrophilic nature of the PEG polymer, which can form a hydration shell around the conjugate, effectively masking hydrophobic regions.
-
Pharmacokinetics and Biodistribution: The hydrodynamic radius of a molecule is directly influenced by the length of its PEG linker. Longer linkers can increase the in vivo circulation half-life by reducing renal clearance.[3] Furthermore, in the context of targeted drug delivery, linker length can affect tumor accumulation and biodistribution.
-
Biological Activity: The distance and flexibility afforded by the PEG linker can be crucial for the biological function of the conjugate. For instance, in PROTACs, the linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[4][5] In peptide-drug conjugates, the linker should be long enough to avoid steric hindrance with the target receptor.
Quantitative Data Comparison
To facilitate a direct comparison, the following tables summarize key performance indicators as a function of PEG linker length, compiled from various experimental studies.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Tumor Accumulation
| PEG Linker Length | Half-life (t½) | Tumor Accumulation (%ID/g) | Antitumor Activity (% Tumor Size Reduction) | Reference |
| 2 kDa | ~1.5 h | ~2.5 | ~20% | [3] |
| 5 kDa | ~4.0 h | ~4.0 | ~30% | [3] |
| 10 kDa | ~8.0 h | ~6.0 | >40% | [3] |
| 20 kDa | ~12.0 h | - | - | [3] |
| 30 kDa | ~15.0 h | - | - | [3] |
Data is synthesized from studies on PEGylated polyplexes and liposomes and is intended to show general trends. Absolute values can vary depending on the specific conjugate and experimental model.
Table 2: Influence of PEG Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [6] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [6] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [6] |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [5] |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [5] |
| Bruton's tyrosine kinase (BTK) | PEG | - | 2.2 | 97 | [7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols relevant to the use of Fmoc-NH-PEG-acid linkers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-NH-PEG-acid Linkers
This protocol outlines the manual coupling of an Fmoc-NH-PEG-acid linker to a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-NH-PEGn-acid (e.g., this compound)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or NMM)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM (dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF (3-5 times).
-
Coupling:
-
Dissolve Fmoc-NH-PEGn-acid (1.5-3 equivalents relative to resin loading) and HATU (1.5-3 equivalents) in DMF.
-
Add DIPEA or NMM (3-6 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated linker solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin as described in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: The process can be repeated for subsequent amino acid couplings after deprotection of the Fmoc group from the PEG linker.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[8][9]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC (or DMSO for control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
-
Visualizing the Impact of PEG Linkers
Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts and workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for SPPS with Fmoc-NH-PEG-acid.
Conclusion
The choice of PEG linker length is a critical parameter in the design of bioconjugates, peptides, and PROTACs. While longer PEG chains, such as in this compound, generally offer superior solubility and pharmacokinetic properties, the optimal length is highly application-dependent. For PROTACs, an intermediate linker length may be necessary to achieve the ideal conformation for ternary complex formation and efficient protein degradation. For targeted drug delivery, longer linkers may enhance tumor accumulation. This guide provides a framework for making an informed decision by presenting comparative data and essential experimental protocols. Researchers are encouraged to empirically determine the optimal PEG linker length for their specific application to maximize the performance and therapeutic potential of their molecules.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Heterobifunctional Linkers: Alternatives to Fmoc-NH-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative heterobifunctional linkers to the widely used Fmoc-NH-PEG10-acid. The selection of an appropriate linker is critical in the development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins, as it significantly influences the stability, solubility, and biological activity of the final product. This document outlines key alternatives, presents available experimental data for comparison, and provides detailed experimental protocols for their application.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the sequential conjugation of two distinct molecules. The general structure consists of a spacer arm, often a polyethylene glycol (PEG) chain, flanked by two different terminal reactive moieties. The PEG spacer enhances hydrophilicity, improves pharmacokinetic profiles, and provides spatial separation between the conjugated molecules. This compound is a popular linker featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on an amine and a terminal carboxylic acid for conjugation.
This guide explores alternatives that vary in their protecting groups, reactive functionalities, and the nature of the spacer itself.
Alternatives to this compound
The primary alternatives to this compound can be categorized based on the modification of the protecting group, the reactive end, or the spacer unit.
Alternative Protecting Groups: Boc-NH-PEG-acid
The most common alternative to the Fmoc group is the acid-labile tert-butyloxycarbonyl (Boc) group. The choice between Fmoc and Boc protecting groups is a critical consideration in solid-phase peptide synthesis (SPPS) and bioconjugation strategies, primarily dictated by the desired orthogonality of deprotection steps.
Key Differences:
-
Cleavage Conditions: Fmoc is cleaved under basic conditions (e.g., piperidine in DMF), while Boc is removed with strong acids (e.g., trifluoroacetic acid - TFA). This orthogonality allows for selective deprotection when other acid- or base-labile groups are present in the molecule.
-
Compatibility: The milder cleavage of Fmoc is often preferred for acid-sensitive sequences or modifications. Boc chemistry, requiring strong acid for deprotection, might be less suitable for delicate biomolecules.
Alternative Reactive Groups for Bioconjugation
The carboxylic acid end of this compound is typically activated to react with primary amines. However, a diverse range of alternative reactive groups offer different conjugation chemistries, enabling site-specific and bioorthogonal ligations.
-
Azido-PEG-acid: These linkers incorporate an azide group, which is a key component in "click chemistry." Specifically, it reacts with terminal alkynes in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is highly valued for its specificity and biocompatibility.
-
Maleimide-PEG-acid: The maleimide group exhibits high reactivity and specificity towards thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides. This reaction forms a stable thioether bond and is widely used in the synthesis of ADCs.
-
DBCO-PEG-acid: Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts rapidly with azides via SPAAC. This copper-free click chemistry is particularly advantageous for conjugations involving live cells or other biological systems where copper toxicity is a concern.
Variations in PEG Chain Length
The length of the PEG spacer plays a crucial role in modulating the physicochemical properties of the bioconjugate. While this guide focuses on alternatives to a PEG10 linker, it is important to note that most of the alternative linkers are commercially available in a wide range of PEG lengths (e.g., PEG1, PEG2, PEG4, PEG8, PEG12, PEG24).
Impact of PEG Length:
-
Solubility and Stability: Longer PEG chains generally increase the hydrophilicity and stability of the conjugate, which can be beneficial for hydrophobic payloads.
-
Pharmacokinetics: Increased PEG length can lead to a larger hydrodynamic radius, resulting in reduced renal clearance and a longer plasma half-life of the bioconjugate.
-
Biological Activity: The distance between the conjugated molecules, controlled by the PEG length, can impact the biological activity. An optimal linker length is often required to avoid steric hindrance and ensure proper interaction of the biomolecule with its target.
Non-PEG Alternatives
While PEG is the most common spacer, concerns about its potential immunogenicity and the "PEG dilemma" (where PEGylation can sometimes reduce efficacy) have led to the exploration of alternatives.
-
Recombinant Polypeptide Linkers: Genetically engineered polypeptide linkers composed of amino acid sequences (e.g., (Gly-Ser)n) can serve as alternatives to PEG. These linkers can be precisely controlled in length and composition.
-
Other Hydrophilic Polymers: Polysarcosine and poly(2-oxazoline)s are examples of other hydrophilic polymers being investigated as PEG alternatives.
Quantitative Data Comparison
Direct head-to-head comparative studies of these linkers under identical conditions are limited in the public domain. The following table summarizes available data on the general properties and performance characteristics of the different linker types.
| Linker Type | Protecting Group | Reactive Group | Key Features | Advantages | Disadvantages |
| Fmoc-NH-PEG-acid | Fmoc (base-labile) | Carboxylic Acid | Standard for SPPS | Mild deprotection conditions | Potential for side reactions with base-sensitive molecules |
| Boc-NH-PEG-acid | Boc (acid-labile) | Carboxylic Acid | Orthogonal to Fmoc chemistry | Robust and well-established chemistry | Requires strong acid for deprotection, which can damage sensitive molecules |
| Azido-PEG-acid | - | Azide / Carboxylic Acid | Click Chemistry (CuAAC/SPAAC) | High specificity, bioorthogonal | CuAAC requires a copper catalyst which can be toxic to cells |
| Maleimide-PEG-acid | - | Maleimide / Carboxylic Acid | Thiol-reactive | High reactivity and specificity for cysteines | Potential for maleimide ring hydrolysis and retro-Michael addition |
| DBCO-PEG-acid | - | DBCO / Carboxylic Acid | Copper-free Click Chemistry (SPAAC) | Bioorthogonal, no cytotoxic copper catalyst | DBCO reagents can be more expensive |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a generalized workflow for SPPS, highlighting the key deprotection and coupling steps where different linkers would be employed.
Protocol 1: Solid-Phase Peptide Synthesis using Boc-NH-PEG-acid
This protocol outlines the manual solid-phase synthesis of a peptide using a Boc-protected PEG linker.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Boc-NH-PEG-acid (3 equivalents) and an activating agent like HOBt/DIC in DMF.
-
Add the activated linker solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM and neutralize with a 10% solution of diisopropylethylamine (DIEA) in DMF.
-
-
Peptide Elongation:
-
Couple subsequent Boc-protected amino acids using a suitable coupling reagent (e.g., HBTU/DIEA in DMF).
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
-
Final Cleavage:
-
After the final amino acid coupling and deprotection, wash the resin thoroughly and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically anhydrous HF or TFMSA, with appropriate scavengers (e.g., anisole, thioanisole) for 1-2 hours at 0°C.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Bioconjugation using Azido-PEG-acid via CuAAC (Click Chemistry)
This protocol describes the conjugation of an azide-containing molecule (linked via Azido-PEG-acid) to an alkyne-functionalized protein.
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the Azido-PEG-acid conjugate in a compatible solvent (e.g., DMSO).
-
-
Preparation of Copper Catalyst:
-
Prepare a stock solution of copper(II) sulfate (CuSO4).
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA or THPTA.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
-
Conjugation Reaction:
-
To the alkyne-protein solution, add the Azido-PEG-conjugate.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Remove the copper catalyst by using a copper-chelating resin or by size-exclusion chromatography.
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography).
-
Protocol 3: Antibody-Drug Conjugation using Maleimide-PEG-acid
This protocol outlines the steps for conjugating a drug, functionalized with a Maleimide-PEG-acid linker, to a monoclonal antibody.
-
Antibody Reduction:
-
Reduce the interchain disulfide bonds of the antibody using a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
The extent of reduction can be controlled by varying the concentration of the reducing agent and the reaction time to achieve a desired drug-to-antibody ratio (DAR).
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Preparation:
-
Activate the carboxylic acid of the Maleimide-PEG-acid linker using a standard coupling agent (e.g., NHS/EDC).
-
Conjugate the activated linker to the amine-containing drug payload.
-
Purify the Maleimide-PEG-Payload conjugate.
-
-
Conjugation to Antibody:
-
Add the Maleimide-PEG-Payload to the reduced antibody solution.
-
Maintain the pH of the reaction between 6.5 and 7.5 to ensure specific reaction of the maleimide with the thiol groups.
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.
-
-
Capping and Purification:
-
Quench any unreacted thiol groups on the antibody by adding an excess of a capping agent like N-ethylmaleimide.
-
Purify the resulting ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.
-
Conclusion
The choice of a heterobifunctional linker is a critical decision in the design and synthesis of complex bioconjugates. While this compound remains a valuable and widely used tool, a variety of alternatives offer distinct advantages in terms of orthogonal deprotection strategies, bioorthogonal conjugation chemistries, and the ability to fine-tune the physicochemical properties of the final product. Researchers should carefully consider the specific requirements of their application, including the nature of the molecules to be conjugated, the desired site of conjugation, and the required stability and biological activity of the final conjugate, when selecting the most appropriate linker. This guide provides a starting point for exploring these alternatives and implementing them in the laboratory.
A Comparative Guide to the In Vitro Stability of Fmoc-NH-PEG10-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of a linker-payload conjugate is a critical parameter in the early stages of drug development, directly influencing its pharmacokinetic profile and therapeutic efficacy. This guide provides a comparative analysis of the in vitro stability of Fmoc-NH-PEG10-acid conjugates against other common linker chemistries. The information presented herein is supported by experimental data from scientific literature and detailed protocols for key stability assays.
Introduction to Linker Stability
Linkers are crucial components in targeted drug delivery systems, such as antibody-drug conjugates (ADCs), connecting the targeting moiety to the therapeutic payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy. However, it should also be designed to cleave and release the payload at the desired site of action. The stability of a linker is primarily dictated by its chemical structure.
The this compound linker contains a carbamate linkage (within the Fmoc protecting group), an amide bond, and a PEG (polyethylene glycol) spacer. Understanding the stability of each of these components is essential. PEG chains are generally incorporated to enhance the hydrophilicity and stability of conjugates.[1][2]
Comparative Stability of Linker Chemistries
The stability of a conjugate is largely dependent on the lability of its chemical bonds to hydrolysis under physiological and other in vitro conditions. The primary bonds of interest for comparison with the this compound linker are the carbamate, amide, and ester linkages.
Generally, the order of stability towards hydrolysis is:
Amide > Carbamate > Ester
Amide bonds are known for their high stability, while esters are more susceptible to hydrolysis, particularly under basic conditions.[3] Carbamates exhibit intermediate stability.[4]
Table 1: Comparative Stability of Different Linker Chemistries in Plasma
| Linker Type | Representative Structure | Half-life in Human Plasma (t½) | Key Stability Features |
| Amide | R-CO-NH-R' | Very High (>100 h) | Generally stable to enzymatic and chemical hydrolysis in plasma.[3] |
| Carbamate (Aryl) | R-O-CO-NH-R' | Variable (minutes to hours) | Stability is influenced by the electronic properties of the aryl group.[4] |
| Carbamate (Alkyl) | R-O-CO-NH-R' | Generally more stable than aryl carbamates | Less susceptible to hydrolysis compared to their aryl counterparts.[4] |
| Ester | R-CO-O-R' | Low (< 24 h) | Prone to hydrolysis by plasma esterases.[4] |
| Disulfide | R-S-S-R' | Variable | Stability is dependent on steric hindrance around the disulfide bond.[2] |
| Valine-Citrulline (VC) | -Val-Cit-PABC- | ~50% decrease in DAR over 7 days | Designed to be cleaved by lysosomal enzymes like Cathepsin B.[5][6] |
Note: The stability of the Fmoc-carbamate group itself is a special case. The Fmoc group is designed to be labile under basic conditions, which are used for its removal in peptide synthesis. This inherent base lability suggests that it would be unstable in conditions of high pH.
Table 2: Comparative Stability of Linker Chemistries at Different pH Values
| Linker Type | Stability at pH 4.5-5.5 (Endosomal/Lysosomal) | Stability at pH 7.4 (Physiological) | Key Stability Features |
| Amide | Stable | Stable | Exhibits high stability across a wide pH range.[3] |
| Carbamate | Generally Stable | Stable | Hydrolysis rate increases with increasing pH.[4] |
| Ester | Moderate Hydrolysis | Slow Hydrolysis | Hydrolysis is catalyzed by both acid and base, but generally more rapid under basic conditions.[3] |
| Hydrazone | Labile | Relatively Stable | Designed to be pH-sensitive and cleave in the acidic environment of endosomes.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of in vitro stability. Below are methodologies for plasma stability and pH stability assays.
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of a conjugate in the presence of plasma enzymes.
-
Objective: To determine the rate of degradation of the this compound conjugate in human plasma.
-
Materials:
-
This compound conjugate stock solution (e.g., in DMSO).
-
Pooled human plasma (or plasma from other species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile or methanol for protein precipitation.
-
Internal standard for analytical quantification.
-
Incubator at 37°C.
-
LC-MS/MS or HPLC system for analysis.
-
-
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the this compound conjugate stock solution into the pre-warmed plasma to achieve a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile (containing an internal standard) to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact conjugate using a validated LC-MS/MS or HPLC method.[5][8]
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Determine the half-life (t½) of the conjugate in plasma from the slope of the natural logarithm of the concentration versus time plot.
-
2. pH Stability Assay
This assay assesses the chemical stability of the conjugate at different pH values, mimicking various physiological environments.
-
Objective: To evaluate the hydrolysis of the this compound conjugate at acidic, neutral, and basic pH.
-
Materials:
-
This compound conjugate stock solution.
-
Buffer solutions at various pH values (e.g., pH 4.5 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
Incubator at 37°C.
-
HPLC system with UV or MS detection.
-
-
Procedure:
-
Prepare solutions of the this compound conjugate in each of the different pH buffers at a known concentration (e.g., 10 µM).
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the samples directly by HPLC to quantify the amount of the intact conjugate and any degradation products.[4][9]
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time for each pH condition.
-
Calculate the hydrolysis rate constant (k) and half-life (t½) at each pH.
-
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: General comparison of linker stability to hydrolysis.
Conclusion
The in vitro stability of this compound conjugates is influenced by the inherent stability of its constituent chemical bonds. The amide linkage provides a stable connection, while the PEG10 spacer enhances solubility and can sterically hinder enzymatic degradation. The key point of potential instability is the Fmoc-carbamate group, which is known to be labile under basic conditions.
For drug development professionals, it is crucial to consider the intended physiological environment of the conjugate. While the this compound linker may offer advantages in terms of synthesis and purification due to the properties of the Fmoc group, its stability must be carefully evaluated, particularly if exposure to basic conditions is anticipated. The comparative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the selection and characterization of linkers for targeted drug delivery systems.
References
- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Mass Spectrometry Validation of Fmoc-NH-PEG10-acid Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful incorporation of polyethylene glycol (PEG) linkers is a critical step in modifying peptides to improve their pharmacokinetic properties. This guide provides a comparative overview of the mass spectrometry validation for peptides incorporating Fmoc-NH-PEG10-acid, a discrete-length PEGylating reagent, and compares its expected performance with a shorter-chain alternative.
The use of monodisperse PEG linkers, such as those from the Fmoc-NH-PEGn-acid family, offers significant advantages over traditional polydisperse PEG reagents by ensuring a homogeneous final product, which is crucial for therapeutic applications.[1] Mass spectrometry is an indispensable tool for verifying the covalent attachment of these linkers and assessing the purity of the resulting PEGylated peptide.[2] This guide details the experimental workflow and presents representative data for the validation of this compound incorporation.
Experimental Workflow and Validation
The overall process for synthesizing and validating a PEGylated peptide involves solid-phase peptide synthesis (SPPS) followed by mass spectrometry analysis to confirm the successful incorporation of the PEG linker. The workflow diagram below illustrates the key stages of this process.
Comparative Mass Spectrometry Data
To illustrate the validation process, a model peptide, GLP-1 (7-36) amide, is used as an example. The following table compares the expected mass spectrometry results for the unmodified peptide and the peptide modified with this compound and a shorter analogue, Fmoc-NH-PEG4-acid. The data presented is representative and based on the known molecular weights of the components.
| Analyte | Theoretical Mass (Da) | Observed Mass (m/z) [M+H]+ | Mass Accuracy (ppm) | Expected Purity (%) |
| Unmodified GLP-1 (7-36) | 3297.7 | 3297.8 | < 30 | > 98 |
| GLP-1 + Fmoc-NH-PEG4-acid | 3631.0 | 3631.1 | < 30 | > 95 |
| GLP-1 + this compound | 3895.4 | 3895.5 | < 30 | > 95 |
Note: The theoretical masses are calculated based on the addition of the respective PEG linker to the N-terminus of the peptide, followed by the removal of the Fmoc protecting group during cleavage. The observed mass and purity are representative of a successful synthesis and purification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for solid-phase peptide synthesis and mass spectrometry analysis of PEGylated biomolecules.[3][4][5]
Protocol 1: Solid-Phase Peptide Synthesis and PEGylation
This protocol describes the manual synthesis of a PEGylated peptide on a rink amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell 100 mg of rink amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling, use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
PEG Linker Coupling: Dissolve 3 equivalents of this compound and 2.95 equivalents of HCTU in DMF. Add 6 equivalents of DIPEA and pre-activate for 2 minutes. Add the activated PEG linker solution to the resin and allow it to react for 4-6 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin extensively with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Drying: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold diethyl ether and dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final PEGylated peptide as a white powder.
Protocol 3: MALDI-TOF Mass Spectrometry Analysis
This method is suitable for rapid confirmation of the molecular weight of the final product.[1][6]
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Sample Preparation: Mix the purified PEGylated peptide solution (1 mg/mL in water) with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The instrument will be calibrated using a standard peptide mixture. The spectrum should show a clear isotopic distribution corresponding to the PEGylated peptide.
Protocol 4: LC-ESI-MS Analysis
This technique provides a more detailed analysis of the sample's purity and can help to identify any side products.[3][7]
-
Mobile Phases: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Chromatography: Dissolve the purified PEGylated peptide in mobile phase A and inject it onto a C18 column. Elute the peptide using a gradient of mobile phase B (e.g., 5-95% over 30 minutes) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Couple the LC system to an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode over a mass range of 400-2000 m/z.
-
Data Analysis: Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass spectrum of the PEGylated peptide. This will confirm the molecular weight and allow for the assessment of purity by integrating the peak area of the main product versus any impurities.
Conclusion
The mass spectrometry validation of this compound incorporation is a straightforward process that provides definitive confirmation of successful PEGylation. Both MALDI-TOF and LC-ESI-MS are powerful techniques for this purpose, with MALDI-TOF offering rapid molecular weight confirmation and LC-ESI-MS providing detailed purity analysis. The use of a discrete-length PEG linker like this compound results in a homogeneous product, which is clearly observable in the mass spectrum as a single, well-defined peak, in contrast to the broad distributions seen with polydisperse PEG reagents. This guide provides the necessary framework for researchers to confidently validate the incorporation of this and similar PEGylating reagents in their peptide-based drug development workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacers on Coupling Reaction Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) spacer in bioconjugation is a critical parameter that can significantly influence the kinetics of the coupling reaction and the overall efficacy of the resulting conjugate. The length and flexibility of the PEG linker can impact reaction rates, binding affinities, and the pharmacokinetic properties of therapeutic and diagnostic agents. This guide provides a comparative analysis of the kinetic aspects of coupling reactions involving different PEG spacers, supported by experimental data and detailed methodologies.
Impact of PEG Spacer Length on Binding Affinity
The length of a PEG spacer can modulate the binding affinity of a conjugated molecule to its target receptor. Shorter PEG linkers may not provide sufficient spatial separation, leading to steric hindrance, while excessively long linkers might introduce too much flexibility, potentially reducing the effective concentration of the binding moiety.
A study on bombesin (BN) antagonist analogs, which are used for imaging Gastrin-Releasing Peptide Receptor (GRPR) expressing tumors, systematically investigated the effect of "mini-PEG" spacer length on binding affinity. The inhibitory concentration (IC50) was determined for conjugates with PEG spacers of varying lengths (PEG2, PEG3, PEG4, and PEG6).
| Conjugate | PEG Spacer Length | IC50 (nM)[1][2] |
| natGa-NOTA-PEG2-RM26 | 2 ethylene glycol units | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3 ethylene glycol units | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 4 ethylene glycol units | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 6 ethylene glycol units | 5.8 ± 0.3 |
| Table 1: Influence of mini-PEG spacer length on the binding affinity (IC50) of bombesin antagonist analogs to GRPR. |
These results suggest that for this particular bombesin analog, a shorter PEG spacer (PEG2) resulted in a lower IC50 value, indicating higher binding affinity. As the PEG chain length increased, the IC50 value also increased, suggesting a decrease in binding affinity.[1][2]
Another study involving statine-based bombesin antagonists with different oligoethyleneglycol spacers (PEG2, PEG4, PEG6, and PEG12) also reported on their binding affinities. While the IC50 values were found to be similar across the different spacer lengths, a significant difference was noted for the longest PEG12 analog, which showed a trend towards increased serum stability that seemed to reverse with this longest spacer.[3]
Kinetic Analysis of Coupling Reactions
While the binding affinity of the final conjugate is a crucial parameter, the kinetics of the coupling reaction itself—the formation of the bond between the PEG linker and the biomolecule—is equally important for optimizing the bioconjugation process. The length of the PEG spacer can influence the rate of this reaction.
Commonly used bioconjugation chemistries include the reaction of N-hydroxysuccinimide (NHS) esters with primary amines and the reaction of maleimides with thiols. The kinetics of these reactions can be influenced by the accessibility of the reactive groups, which can be affected by the PEG spacer.
For instance, in the context of thiol-maleimide reactions for hydrogel formation, the reaction kinetics are critical for achieving network homogeneity.[4][5][6] While specific rate constants for different PEG spacer lengths in this context are not always detailed, it is understood that the reaction speed can be modulated by factors that would be influenced by the PEG chain, such as local microenvironment and steric accessibility.[4][5][6]
A study on mPEG-NHS carbonates investigated the effect of alkyl spacers on reactivity.[7][8] By preparing a series of mPEG-N-hydroxysuccinimidyl carbonates with alkyl spacers of varying lengths, they studied the kinetics of hydrolysis as a measure of reactivity.[7][8] This provides insight into how the spacer length can be tuned to control the reactivity of the PEGylating agent.[7][8]
Experimental Protocols
Accurate kinetic analysis relies on robust experimental methodologies. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful tools for real-time monitoring of biomolecular interactions and determining kinetic parameters like association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD).
Bio-Layer Interferometry (BLI) for Kinetic Analysis
BLI is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[9][10] Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is measured in real-time.[9][10] This allows for the direct measurement of association and dissociation rates.
A typical BLI experimental workflow involves:
-
Baseline: The biosensor tip with the immobilized ligand is equilibrated in buffer to establish a stable baseline.
-
Association: The biosensor is moved to a well containing the analyte (the molecule with the PEG spacer) at a specific concentration, and the binding is monitored over time.
-
Dissociation: The biosensor is then moved to a well containing only buffer, and the dissociation of the analyte from the ligand is monitored.
By fitting the association and dissociation curves to a kinetic model, the on-rate (ka) and off-rate (kd) can be determined. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is another label-free optical technique used to measure biomolecular interactions in real-time.[11][12] It detects changes in the refractive index on the surface of a sensor chip where a ligand is immobilized.[11][12] When an analyte flows over the surface and binds to the ligand, the local refractive index changes, and this change is proportional to the mass of the bound analyte.[13][14]
The experimental steps in SPR are similar to BLI:
-
Immobilization: The ligand is covalently attached to the sensor chip surface.
-
Binding Analysis: The analyte (with the PEG spacer) is injected at various concentrations over the sensor surface, and the binding is monitored.
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.
The resulting sensorgrams are analyzed to determine the kinetic and affinity constants.
Logical Relationship: Impact of PEG Spacer on Coupling and Binding
The length of the PEG spacer has a cascading effect on the final bioconjugate's performance. It directly influences the kinetics of the coupling reaction, which in turn affects the structure and homogeneity of the resulting conjugate. The properties of the conjugate, including the spatial presentation of the active molecule, then determine the binding kinetics with the target.
Conclusion
The selection of a PEG spacer is a multifaceted decision that requires careful consideration of its impact on both the coupling reaction kinetics and the subsequent biological activity of the conjugate. The provided data indicates that even small changes in PEG spacer length can lead to significant differences in binding affinity. While direct kinetic data for coupling reactions with varying PEG spacers is still an area of active research, the principles of steric hindrance and conformational flexibility suggest a strong influence. By employing robust kinetic analysis techniques like BLI and SPR, researchers can systematically evaluate different PEG spacers to optimize the performance of their bioconjugates for therapeutic and diagnostic applications.
References
- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Label-free detection of biomolecular interactions using BioLayer interferometry for kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
Unraveling the Impact of PEG Linkers on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of the biological activity of PROTACs with varied PEG linkers, supported by experimental data and detailed protocols.
The linker in a PROTAC is not merely a spacer; it plays a pivotal role in determining the overall efficacy of the molecule.[1] The length, composition, and flexibility of the PEG linker directly influence several key parameters that govern the efficiency of targeted protein degradation. These include the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), the efficiency of target protein ubiquitination, and the subsequent degradation by the proteasome.[1][2]
The Influence of PEG Linker Length on Degradation Efficiency
The optimal length of a PEG linker is crucial for achieving potent and selective protein degradation and must often be determined empirically for each specific target and E3 ligase combination.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex.[4] Conversely, an excessively long linker can result in an unstable ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[4] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[4]
The degradation efficiency of a PROTAC is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[5] Lower DC50 values indicate higher potency, while higher Dmax values indicate greater efficacy.[5]
Comparative Degradation Data of PROTACs with Varied PEG Linkers
The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Comparison of ERα-Targeting PROTACs with Varied PEG Linkers
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 12 | >1000 | <20 | [6][7] |
| PROTAC B | PEG | 16 | ~100 | >80 | [6][7] |
Data is illustrative and compiled from various sources in the literature.
Table 2: Comparison of TBK1-Targeting PROTACs with Varied PEG Linkers
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC C | Alkyl/Ether | < 12 | No degradation | - | [2] |
| PROTAC D | Alkyl/Ether | 21 | 3 | 96 | [2] |
| PROTAC E | Alkyl/Ether | 29 | 292 | 76 | [2] |
Data is illustrative and compiled from various sources in the literature.
Table 3: Comparison of CDK9-Targeting PROTACs with Varied PEG Linkers
| PROTAC | Linker Composition | Degradation Efficacy | Reference |
| PROTAC F | Short PEG Linker | Less Potent | [3] |
| PROTAC G | Optimal Length PEG Linker | More Potent | [3] |
Data is illustrative and compiled from various sources in the literature.
Physicochemical Properties and Cellular Permeability
PEG linkers are known for their hydrophilicity, which can improve the solubility of PROTAC molecules.[8] However, the relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield their polar surface area, potentially improving cell permeability.[4]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
Fmoc vs. Boc: A Head-to-Head Comparison for the Synthesis of PEGylated Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of PEGylated peptides, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), is a critical decision that profoundly impacts yield, purity, and overall success. This guide provides an objective, data-driven comparison of these methodologies, with a specific focus on their application in the synthesis of PEGylated peptides.
At a Glance: Key Differences Between Fmoc and Boc Strategies
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the corresponding conditions for its removal. The Fmoc group is base-labile, typically removed by a piperidine solution, while the Boc group is acid-labile, requiring treatment with an acid such as trifluoroacetic acid (TFA). This core difference dictates the orthogonality of the protection schemes, the harshness of the synthesis conditions, and the compatibility with various reagents and peptide modifications, including PEGylation.
Quantitative Performance Comparison
While direct head-to-head quantitative data for the synthesis of identical PEGylated peptides using both Fmoc and Boc strategies is not extensively available in the literature, the following table summarizes the general performance characteristics of each strategy, with specific considerations for PEGylated peptide synthesis extrapolated from established principles.
| Parameter | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt)[1][2] | Partially orthogonal; side-chain protecting groups (e.g., Bzl) are also acid-labile, requiring different strengths of acid for selective removal[3] |
| Typical Crude Purity | Generally high, but can be affected by aspartimide formation and other side reactions with base-sensitive residues. | Often yields higher crude purity for hydrophobic or aggregation-prone peptides.[4][] |
| Typical Overall Yield | High coupling yields, often exceeding 99% per step.[1] | High, but can be impacted by peptide loss during repeated acid treatments. |
| Compatibility with PEGylation | Highly compatible; the mild deprotection conditions are less likely to affect the PEG moiety. | Compatible, but the repeated acid deprotection steps may pose a risk to the stability of certain PEG linkers. |
| Side Reactions in PEGylated Peptides | Potential for side reactions at the PEG-peptide linkage if it is base-sensitive. | Risk of acid-catalyzed degradation of the PEG chain or cleavage of the PEG-peptide bond, especially with prolonged acid exposure. |
| Automation Friendliness | Highly amenable to automated synthesis due to milder reagents and real-time monitoring capabilities.[1] | Automation is possible but requires specialized equipment to handle corrosive and hazardous acids like HF. |
| Safety | Avoids the use of highly corrosive and toxic HF for final cleavage. | Final cleavage often requires HF, which is highly toxic and requires specialized handling and apparatus.[2] |
| Cost | Fmoc-amino acids can be more expensive.[3][] | Boc-amino acids are generally less expensive.[3] |
Experimental Workflows and Signaling Pathways
To visualize the distinct workflows of the Fmoc and Boc strategies, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key steps in both Fmoc and Boc SPPS, including on-resin PEGylation. It is important to note that specific conditions may need to be optimized based on the peptide sequence and the nature of the PEG reagent.
Fmoc-SPPS Protocol for PEGylated Peptides
1. Resin Preparation and Peptide Assembly:
-
Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Perform cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
2. On-Resin N-terminal PEGylation:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF.
-
Dissolve the activated PEG reagent (e.g., mPEG-NHS ester, mPEG-propionaldehyde) in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP). The choice of solvent and activating group on the PEG will depend on the specific PEGylation chemistry being employed.
-
Add the PEG solution to the resin and agitate the mixture. The reaction time can vary from a few hours to overnight, depending on the reactivity of the PEG reagent and the steric hindrance at the N-terminus of the peptide.
-
Monitor the completion of the PEGylation reaction using a qualitative test such as the Kaiser test (ninhydrin test), which should be negative upon completion.
3. Cleavage and Deprotection:
-
Wash the PEGylated peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing TFA with scavengers to protect sensitive amino acid side chains. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
Precipitate the cleaved PEGylated peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and soluble byproducts.
-
Dry the crude PEGylated peptide under vacuum.
Boc-SPPS Protocol for PEGylated Peptides
1. Resin Preparation and Peptide Assembly:
-
Swell the appropriate Boc-compatible resin (e.g., Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides) in DCM for 1-2 hours.
-
Perform cycles of Boc deprotection, neutralization, and amino acid coupling.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the N-terminal ammonium salt with a 5-10% solution of DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling: Pre-activate the Boc-protected amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DMF/DCM. Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
2. On-Resin N-terminal PEGylation:
-
Following the final amino acid coupling and Boc deprotection, neutralize the N-terminus of the resin-bound peptide.
-
Wash the resin thoroughly with a solvent compatible with the PEGylation reaction (e.g., DMF).
-
Dissolve the activated PEG reagent in a suitable solvent and add it to the resin.
-
Allow the reaction to proceed until completion, monitoring with a suitable method like the Kaiser test.
3. Cleavage and Deprotection:
-
Wash the PEGylated peptide-resin and dry it under vacuum.
-
Perform the final cleavage and removal of side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF). This step requires specialized, HF-resistant apparatus and stringent safety precautions.
-
The cleavage is usually performed at 0°C for 1-2 hours in the presence of scavengers like anisole.
-
After evaporation of the HF, the crude PEGylated peptide is precipitated and washed with cold diethyl ether.
-
Dry the final product under vacuum.
Conclusion and Recommendations
The choice between Fmoc and Boc strategies for the synthesis of PEGylated peptides is a nuanced one, with each method offering distinct advantages and disadvantages.
The Fmoc strategy is generally favored for its milder deprotection conditions, which are less likely to compromise the integrity of the PEG moiety and acid-sensitive amino acid residues. Its orthogonality and amenability to automation make it a robust and popular choice for the synthesis of a wide range of peptides, including those with post-translational modifications. For most standard PEGylated peptides, the Fmoc strategy represents a reliable and safer approach.
The Boc strategy , while being the older of the two methods, can still be a valuable option, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[4][] The acidic deprotection step in the Boc workflow can help to disrupt secondary structures that may form during synthesis, leading to improved coupling efficiencies. However, the use of harsh acids, especially the final HF cleavage, poses significant safety risks and may not be compatible with all PEG linkers or sensitive peptide sequences.
Ultimately, the optimal strategy will depend on the specific characteristics of the target PEGylated peptide, including its length, sequence, and the nature of the PEG conjugate. For novel or particularly challenging syntheses, a preliminary small-scale comparison of both strategies may be warranted to determine the most effective approach for achieving the desired product in high yield and purity.
References
A Comparative Analysis of Fmoc-NH-PEG10-acid Purity from Leading Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. Fmoc-NH-PEG10-acid is a commonly used bifunctional linker in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). Its purity is paramount to ensure reaction efficiency, reproducibility, and the integrity of the final conjugate. This guide provides a comparative assessment of the purity of this compound from various commercial suppliers, supported by detailed experimental protocols for purity determination.
Supplier Purity Comparison
The following table summarizes the stated purity of this compound from a selection of commercial suppliers. It is important to note that these values are as advertised by the suppliers and independent verification is always recommended.
| Supplier | Stated Purity (%) | Analytical Data Provided |
| BroadPharm | 98%[1] | NMR, SDS[1] |
| MedChemExpress | 96.55%[2] | COA, HNMR, RP-HPLC, LCMS[2] |
| Chem-Impex | ≥ 97%[3][4] | Product Specification Sheet |
| BLDpharm | 97%[5] | NMR, HPLC, Water Content |
| Sigma-Aldrich | 96%[6] | Certificate of Analysis |
| Biopharma PEG | ≥ 95%[7] | - |
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is used to determine the percentage of the main component and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of structurally related impurities. Mass Spectrometry (MS) verifies the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)
This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The proton signals corresponding to the Fmoc group, the PEG linker, and the terminal acid should be present with the correct integration values. The absence of significant unidentifiable peaks indicates high purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₃₈H₅₇NO₁₄, MW: 751.86 g/mol ), typically as [M+H]⁺, [M+Na]⁺, or other adducts.
Visualizing the Workflow and Impact of Purity
To better illustrate the process of purity assessment and its importance, the following diagrams are provided.
References
- 1. Fmoc-N-amido-PEG10-acid, 2101563-45-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. This compound | 2101563-45-3 [sigmaaldrich.com]
- 7. Fmoc-NH-PEG10-CH2COOH | CAS:2375105-88-5 | Biopharma PEG [biochempeg.com]
The Impact of PEGylation on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, has emerged as a cornerstone strategy in drug development. This modification can dramatically alter the physicochemical and biological properties of a protein, leading to improved therapeutic outcomes. This guide provides a comprehensive comparison of PEGylated proteins with their non-PEGylated counterparts, supported by experimental data and detailed methodologies, to aid researchers in characterizing the impact of this crucial modification.
Key Impacts of PEGylation on Protein Function
PEGylation can profoundly influence a protein's pharmacokinetic and pharmacodynamic profile. The primary benefits include:
-
Extended Circulating Half-Life: The increased hydrodynamic radius of a PEGylated protein reduces its renal clearance, significantly prolonging its time in circulation.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, shielding it from the immune system and reducing the likelihood of an anti-drug antibody (ADA) response.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal stability.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are otherwise difficult to formulate.
However, PEGylation is not without potential drawbacks. The attachment of PEG can sometimes lead to a reduction in the protein's specific bioactivity due to steric hindrance at the active or binding sites. Therefore, a thorough characterization of any PEGylated protein is essential.
Comparative Data: PEGylated vs. Non-PEGylated Proteins
The following tables summarize the quantitative impact of PEGylation on key functional parameters for several therapeutic proteins.
Table 1: Pharmacokinetic Profile
| Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| G-CSF (Filgrastim) | 3.5 - 3.8 hours | 42 hours (Pegfilgrastim) | ~11-12 | [1] |
| Interferon alfa-2a | ~6 hours | 50 - 130 hours (Peginterferon alfa-2a) | ~8-22 | [2] |
| Interferon alfa-2b | Not specified | Shorter than PEG-IFN-α-2a | - | [3] |
| Asparaginase | 26 hours | 5.5 days (Pegaspargase) | ~5 | [1] |
| Urate Oxidase (Uricase) | Short | 10 - 20 days (PEG-uricase) | 13 to 26-fold longer than non-PEGylated fungal uricase | [4] |
Table 2: In Vitro Bioactivity
| Protein | Native Specific Activity | PEGylated Specific Activity | % Activity Retained | Reference(s) |
| G-CSF (Filgrastim) | Retains same biological activity | Retains same biological activity | ~100% | [1][5] |
| Interferon alfa-2a | High | 7% of native (40 kDa branched PEG) | 7% | [6] |
| Consensus Interferon α | 6.72 x 10⁸ IU/mg | 8.1 x 10⁷ IU/mg (monoPEG) | ~12% | [7] |
| Uricase | Generally higher | Generally lower | Varies | [8] |
| Asparaginase | High | Efficacious depletion of asparagine | Efficacious | [7][9] |
Table 3: Immunogenicity
| Protein | Native Immunogenicity | PEGylated Immunogenicity | Observations | Reference(s) |
| Interferon beta-1a | Can induce neutralizing antibodies | Reduced incidence of binding and neutralizing antibodies | 6% developed anti-IFN BAbs, <1% NAbs over 2 years. | [10] |
| Asparaginase | High-titer antibodies in 26% of patients | High-titer antibodies in 2% of patients | PEG-asparaginase is better tolerated in hypersensitive patients. | [1][11] |
| Uricase | Antigenic | Reduced antigenicity; antibodies can develop against PEG moiety. | Anti-PEG antibodies were detected in some patients. | [4][12] |
| G-CSF (Filgrastim) | Low | Low and similar incidence of treatment-emergent ADAs | No apparent impact of ADAs on efficacy and safety. | [13] |
Table 4: Thermal Stability
| Protein | Native Melting Temperature (Tm) | PEGylated Melting Temperature (Tm) | Change in Tm (°C) | Reference(s) |
| Met-G-CSF | ~56°C | Increased thermal stability | - | [8] |
| G-CSF | ~64°C | Increased by 1.3 to 1.9°C | +1.3 to +1.9 | [12][14] |
| Interferon alfa-2a | Not specified | Higher temperature stability | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for accurately characterizing the effects of PEGylation. Below are protocols for key experiments.
SDS-PAGE Analysis of PEGylation
Purpose: To confirm the covalent attachment of PEG to the protein and to assess the degree and heterogeneity of PEGylation. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a smear or distinct bands of higher molecular weight.
Methodology:
-
Sample Preparation:
-
Prepare samples of the non-PEGylated protein, the PEGylating agent, and the PEGylated protein reaction mixture.
-
Mix samples with 2X SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to a final protein concentration of 1-2 mg/mL.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Use a precast or hand-casted polyacrylamide gel with a percentage appropriate for the expected molecular weight range of the native and PEGylated protein (e.g., 4-12% gradient gel).
-
Load the prepared samples into the wells of the gel, including a molecular weight marker.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Alternatively, for higher sensitivity, silver staining or fluorescent staining can be used.
-
For specific detection of the PEG moiety, a barium-iodide staining procedure can be employed.
-
Size Exclusion Chromatography (SEC)
Purpose: To separate and quantify the different species in a PEGylation reaction mixture, including the non-PEGylated protein, mono-PEGylated, multi-PEGylated species, and free PEG. Separation is based on the hydrodynamic radius of the molecules.
Methodology:
-
System and Column:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (and optionally a refractive index or multi-angle light scattering detector).
-
Select a size exclusion column with a pore size and separation range suitable for the molecular weights of the analytes.
-
-
Mobile Phase:
-
Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) to maintain the native protein structure.
-
-
Sample Analysis:
-
Inject a known concentration of the PEGylation reaction mixture or purified fractions onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the elution profile at 280 nm for protein detection.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the different species based on their retention times. Larger molecules (higher degree of PEGylation) will elute earlier.
-
Calibrate the column with protein standards of known molecular weight to estimate the apparent molecular weight of the PEGylated species.
-
In Vitro Bioactivity Assay
Purpose: To determine the specific biological activity of the PEGylated protein compared to the native protein. The specific assay will depend on the protein's function.
Example: G-CSF Cell Proliferation Assay (using NFS-60 cells)
-
Cell Culture:
-
Culture NFS-60 cells (a murine myeloblastic cell line responsive to G-CSF) in RPMI-1640 medium supplemented with fetal bovine serum and recombinant G-CSF.
-
Prior to the assay, wash the cells to remove any residual G-CSF.
-
-
Assay Setup:
-
Plate the washed NFS-60 cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well.
-
Prepare serial dilutions of the native G-CSF (as a standard) and the PEGylated G-CSF.
-
Add the diluted protein samples to the wells containing the cells. Include a negative control (no G-CSF).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Add a proliferation reagent (e.g., MTT, XTT, or a luminescent cell viability reagent) to each well and incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell proliferation (absorbance or luminescence) against the protein concentration for both the native and PEGylated G-CSF.
-
Determine the EC₅₀ (half-maximal effective concentration) for each protein.
-
Calculate the relative specific activity of the PEGylated protein compared to the native protein.
-
ELISA for Anti-PEG Antibodies
Purpose: To detect and quantify the presence of antibodies directed against the PEG moiety in serum or plasma samples from preclinical or clinical studies.
Methodology:
-
Plate Coating:
-
Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., PEG-BSA) or an activated PEG derivative overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the test serum/plasma samples and a standard (a known anti-PEG antibody).
-
Add the diluted samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP).
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the anti-PEG antibody standard.
-
Determine the concentration of anti-PEG antibodies in the test samples by interpolating their absorbance values from the standard curve.
-
Visualizing PEGylation Concepts
General Workflow for Characterizing PEGylated Proteins
Caption: Workflow for the synthesis, purification, and characterization of PEGylated proteins.
Impact of PEGylation on Protein Properties
Caption: The multifaceted impact of PEGylation on the properties of a therapeutic protein.
Conclusion
PEGylation is a powerful and versatile tool for improving the therapeutic properties of proteins. However, the impact of PEGylation is highly dependent on the specific protein, the size and structure of the PEG, and the site of attachment. A thorough and systematic characterization, as outlined in this guide, is essential to ensure the development of safe and effective PEGylated protein therapeutics. By carefully comparing the functional attributes of the PEGylated protein to its native counterpart, researchers can optimize the PEGylation strategy to achieve the desired therapeutic profile.
References
- 1. ashpublications.org [ashpublications.org]
- 2. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Control of hyperuricemia in subjects with refractory gout, and induction of antibody against poly(ethylene glycol) (PEG), in a phase I trial of subcutaneous PEGylated urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pegylated G-CSF on immune cell number and function in patients with gynecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegylated granulocyte-colony stimulating factor versus non-pegylated granulocyte-colony stimulating factor for peripheral blood stem cell mobilization: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical Characterization of Met-G-CSF: Effects of Different Site-Specific Mono-Pegylations on Protein Stability and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG-asparaginase and native Escherichia coli L-asparaginase in acute lymphoblastic leukemia in children and adolescents: a systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Incidence, characterization, and clinical impact analysis of peginterferon beta1a immunogenicity in patients with multiple sclerosis in the ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunogenicity Assessment of Lipegfilgrastim in Patients with Breast Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural and biophysical characterization of the 40 kDa PEG-interferon-alpha2a and its individual positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-NH-PEG10-acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-NH-PEG10-acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound and associated waste streams, aligning with general laboratory safety protocols and information derived from safety data sheets.
This compound is classified under several hazard categories, including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, treating it as hazardous chemical waste is the primary principle guiding its disposal.
I. Core Principles for Safe Disposal
Adherence to fundamental safety measures is critical throughout the handling and disposal process. Institutional and local regulations must always be followed, and your organization's Environmental Health and Safety (EHS) department should be consulted for specific guidance.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[2]
-
Ventilation: Handle the solid compound and any solutions in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3]
-
Containment: Prevent the chemical from entering drains or waterways.[2] All waste must be collected in designated, properly labeled containers.
II. Disposal of Unused or Expired Solid this compound
Solid, unadulterated this compound must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid waste in its original container or a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.[2][3]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (2101563-45-3).
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.[4]
-
Disposal: Arrange for collection and disposal through your institution's licensed hazardous waste management program.
III. Disposal of Contaminated Solid Waste
Items that have come into direct contact with this compound are considered contaminated solid waste. This includes:
-
Gloves
-
Weighing paper and boats
-
Pipette tips
-
Contaminated lab bench paper
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.
-
Labeling: Label the container as "Hazardous Waste" and list the contaminants (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the designated hazardous waste area and dispose of it through the institutional hazardous waste program.[2]
IV. Disposal of Liquid Waste
Liquid waste is commonly generated during peptide synthesis, particularly from the deprotection of the Fmoc group, which typically involves a solution of piperidine in a solvent like dimethylformamide (DMF).[5][6][7]
Step-by-Step Procedure:
-
Collection: Collect all liquid waste, including reaction filtrates and solvent washes, in a sealable, chemically compatible container (e.g., a solvent waste jerry can).
-
Segregation: Do not mix chlorinated and non-chlorinated solvents unless permitted by your institution's waste management guidelines.[8]
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection containing Fmoc-piperidine adduct and traces of this compound").
-
Storage and Disposal: Store the container in a designated hazardous waste area, away from incompatible chemicals, and arrange for disposal via your institution's hazardous waste program.
The table below summarizes the key characteristics and disposal routes for each waste stream.
| Waste Stream | Description | Container Type | Disposal Route |
| Unused Solid Chemical | Pure, expired, or surplus this compound powder. | Original or labeled, sealed, compatible container. | Institutional Hazardous Waste Program |
| Contaminated Solid Waste | Gloves, pipette tips, weighing paper, etc., contaminated with the chemical. | Labeled, leak-proof container with a resistant liner. | Institutional Hazardous Waste Program |
| Liquid Waste | Solutions from experiments, including solvents (e.g., DMF) and reagents (e.g., piperidine) used for deprotection. | Labeled, sealed, compatible solvent waste container. | Institutional Hazardous Waste Program |
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. targetmol.com [targetmol.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling Fmoc-NH-PEG10-acid
Essential Safety and Handling Guide for Fmoc-NH-PEG10-acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps will ensure safe handling, use, and disposal of this compound.
Chemical and Physical Properties
| Property | Value | References |
| Chemical Formula | C38H57NO14 | [1][2] |
| Molecular Weight | 751.86 | [2] |
| Appearance | Viscous Liquid | [2] |
| CAS Number | 2101563-45-3 | [2][3] |
| Storage Conditions | Store at ≤ -20 °C | [2] |
| Purity | ≥ 97% | [2] |
Hazard Identification and Precautionary Measures
This compound presents several potential hazards that necessitate careful handling to ensure personnel safety. According to the Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[3]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[3]
While another supplier indicates no known OSHA hazards, it is prudent to handle the substance with care, as it may be harmful if inhaled or absorbed through the skin.[1]
Precautionary Statements:
-
Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
Response : If on skin, wash with plenty of soap and water. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Rinse mouth. Take off contaminated clothing and wash it before reuse.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile or neoprene gloves- Safety glasses with side shields |
| Weighing and Aliquoting | - Two pairs of chemotherapy gloves (ASTM D6978 standard)- Disposable gown resistant to chemical permeation- Safety goggles or a face shield- If not handled in a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of any aerosols.[4][5] |
| General Handling and Synthesis | - Chemical-resistant gloves (nitrile or neoprene)- Laboratory coat or disposable gown- Safety glasses with side shields or chemical splash goggles |
| Waste Disposal | - Chemical-resistant gloves (nitrile or neoprene)- Disposable gown- Chemical splash goggles and a face shield |
Experimental Protocols: Step-by-Step Handling and Use
-
Receiving and Storage : Upon receipt, inspect the container for any damage or leaks. The product should be shipped on ice.[6] Immediately transfer the sealed container to a designated freezer for storage at ≤ -20°C.[2]
-
Preparation for Use : Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation. Conduct all handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing and Aliquoting : As this compound is a viscous liquid, use positive displacement pipettes for accurate measurement.[2] Handle with care to avoid splashes and direct contact with skin and eyes.
-
Reaction Setup : The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond.[7][8] The Fmoc protecting group can be removed under basic conditions to yield a free amine.[7][8][9]
-
Post-Reaction Work-up : Quench the reaction mixture appropriately and proceed with purification. Be mindful that waste streams will contain residual reagents and solvents.
Disposal Plan: Segregation and Management of Waste
Proper segregation of waste is crucial for safe and compliant disposal.[10]
-
Solid Waste : Any materials that come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be considered contaminated solid waste.[11]
-
Liquid Waste : Liquid waste streams will be generated from the reaction and subsequent deprotection steps.
-
Fmoc Deprotection Waste (Basic) : The removal of the Fmoc group is typically achieved using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF).[11] This resulting solution is a hazardous basic waste stream.[10][11]
-
Solvent Waste : Segregate halogenated and non-halogenated solvent waste.[10]
-
Acidic Waste : If acidic reagents like trifluoroacetic acid (TFA) are used, this waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[10] Neutralization of TFA waste is a hazardous procedure that must be performed with extreme caution in a fume hood.[10]
-
-
Labeling and Storage : All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[10] Store waste containers in a designated hazardous waste area until they are collected by the institution's environmental health and safety department.[11]
Workflow and Logical Relationships
The following diagram illustrates the comprehensive workflow for handling this compound, from receipt to final disposal.
Caption: Workflow for handling this compound.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. peptide.com [peptide.com]
- 7. Fmoc-n-amido-peg10-acid CAS#: 2101563-45-3 [amp.chemicalbook.com]
- 8. Fmoc-N-amido-PEG10-acid, 2101563-45-3 | BroadPharm [broadpharm.com]
- 9. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
